molecular formula C11H16N2O3 B13599467 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

Cat. No.: B13599467
M. Wt: 224.26 g/mol
InChI Key: ZQCXRMIDAUKHLV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-11(2,12)7-8-6-9(13(14)15)4-5-10(8)16-3/h4-6H,7,12H2,1-3H3

InChI Key

ZQCXRMIDAUKHLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-Nitro-Phentermine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Phentermine Analogs

Phentermine, a sympathomimetic amine, has long been a cornerstone in the pharmacological management of obesity.[1][2] Its derivatives continue to be of significant interest in the pursuit of novel therapeutics with improved efficacy and safety profiles.[3] This guide delves into the anticipated physical properties of a specific class of derivatives: 2-methoxy-5-nitro-phentermine and its analogs. The introduction of methoxy and nitro functional groups to the aromatic ring of phentermine is expected to significantly modulate its physicochemical characteristics, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

In the absence of direct empirical data for 2-methoxy-5-nitro-phentermine, this document serves as a predictive guide, grounded in the established principles of physical organic chemistry and supported by data from the parent compound, phentermine. We will explore the theoretical underpinnings of how these substitutions are likely to alter key physical properties and provide detailed, field-proven experimental protocols for their empirical determination.

I. The Phentermine Backbone: A Physicochemical Reference Point

To appreciate the impact of the 2-methoxy and 5-nitro substitutions, it is essential to first understand the physical properties of the parent phentermine molecule.

Physical PropertyPhentermine (Free Base)Phentermine Hydrochloride
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N·HCl
Molecular Weight 149.23 g/mol 185.7 g/mol
Appearance Oily liquid at room temperatureWhite, crystalline solid
Melting Point Not applicable (liquid)~198 °C
Boiling Point ~205 °CNot applicable (decomposes)
Solubility Slightly soluble in water; soluble in chloroform and methanol.Very soluble in water and methanol; very slightly soluble in chloroform.
pKa ~10.1Not applicable

II. The Influence of 2-Methoxy and 5-Nitro Substituents: A Predictive Analysis

The introduction of a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the phentermine aromatic ring will induce significant electronic and steric changes, thereby altering its physical properties.

A. Melting and Boiling Points: The Interplay of Polarity and Packing

The 2-methoxy group is an electron-donating group through resonance and weakly electron-withdrawing through induction.[4][5] Conversely, the 5-nitro group is a strong electron-withdrawing group due to both resonance and inductive effects.[4] This push-pull electronic arrangement will increase the dipole moment of the molecule, leading to stronger intermolecular dipole-dipole interactions.

Furthermore, the presence of the nitro group introduces the potential for strong hydrogen bonding between molecules in the solid state. These factors suggest that 2-methoxy-5-nitro-phentermine will likely be a solid at room temperature with a significantly higher melting point than phentermine free base. The boiling point is also expected to be considerably higher due to the increased polarity and molecular weight.

B. Solubility: The Balance of Polarity and Lipophilicity

The increased polarity imparted by the methoxy and nitro groups is expected to enhance the solubility of the free base in polar solvents like water and alcohols, compared to the oily, largely nonpolar phentermine. However, the overall molecule remains substantially organic. The hydrochloride salt of 2-methoxy-5-nitro-phentermine is anticipated to be highly soluble in aqueous media.

C. pKa: The Impact of Electronic Effects on Basicity

The basicity of the primary amine in phentermine (pKa ≈ 10.1) is a key determinant of its ionization state at physiological pH. The strong electron-withdrawing nature of the 5-nitro group is predicted to significantly decrease the electron density on the aromatic ring and, through inductive effects, on the benzylic carbon and subsequently the amino group.[4] This will make the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa compared to phentermine. The electron-donating methoxy group at the 2-position will have a counteracting, albeit weaker, effect.[5] The net result is an expected decrease in the basicity of the amine.

III. Experimental Determination of Physical Properties: A Practical Guide

The following section outlines detailed protocols for the empirical characterization of a novel compound such as 2-methoxy-5-nitro-phentermine.

A. Synthesis and Purification

A plausible synthetic route to 2-methoxy-5-nitro-phentermine could involve the nitration of 2-methoxyphentermine or the reductive amination of a corresponding ketone. A general synthetic scheme starting from a substituted benzaldehyde is outlined below.[6][7]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Methoxy-5-Nitro-Phentermine start 2-Methoxy-5-nitrobenzaldehyde step1 Condensation with Nitropropane start->step1 step2 Reduction of Nitroalkene step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 product 2-Methoxy-5-Nitro-Phentermine (Free Base) step3->product Crystallinity_Workflow cluster_characterization Solid-State Characterization sample Crystalline Sample of 2-Methoxy-5-Nitro-Phentermine HCl xrd Powder X-ray Diffraction (PXRD) sample->xrd Phase Identification dsc Differential Scanning Calorimetry (DSC) sample->dsc Thermal Transitions tga Thermogravimetric Analysis (TGA) sample->tga Thermal Stability microscopy Polarized Light Microscopy (PLM) sample->microscopy Morphology

Sources

A Technical Guide to the Solubility Profile of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine in various organic solvents. As a compound not widely documented in scientific literature, this guide establishes the foundational principles and a detailed experimental protocol to empower researchers in drug development and chemical synthesis. We will first present a predictive analysis of solubility based on the compound's molecular structure and functional groups. The core of this document is a detailed, step-by-step protocol for the "gold standard" isothermal shake-flask method for determining thermodynamic equilibrium solubility, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to be a critical resource for scientists requiring precise solubility data for process optimization, formulation development, and regulatory compliance.

Introduction: Addressing an Undocumented Compound

This guide provides the scientific rationale and a robust methodology to generate a reliable solubility profile. By understanding the interplay of the molecule's functional groups with different solvent properties, researchers can make informed decisions in solvent selection for synthesis, purification, crystallization, and formulation design.[3][4]

Predictive Solubility Analysis Based on Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] A molecule's solubility in a given solvent is governed by its polarity, hydrogen bonding capacity, and molecular size. Let's deconstruct the structure of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine to anticipate its behavior.

  • Aromatic Amine Core : The compound is an aromatic amine, which are typically solids or high-boiling liquids.[6] The basicity of the amine is expected to be weak, as the nitrogen's lone pair of electrons is delocalized into the aromatic ring system.[7][8]

  • Electron-Withdrawing Nitro Group (-NO2) : The nitro group is strongly polar and electron-withdrawing.[7][9] This effect further reduces the basicity of the aromatic amine and significantly influences the molecule's overall polarity.[7] While it can act as a hydrogen bond acceptor, its presence often decreases aqueous solubility.[10]

  • Electron-Donating Methoxy Group (-OCH3) : The methoxy group is an electron-donating group, which pushes electron density into the aromatic ring, potentially influencing intermolecular interactions.[8][11]

  • Aliphatic Amine Moiety (-C(CH3)2NH2) : This tertiary butylamine group introduces a primary aliphatic amine, which is typically basic and capable of hydrogen bonding.[8][12] This part of the molecule will likely enhance solubility in more polar, protic solvents. tert-Butylamine itself is miscible with water and soluble in many common organic solvents.[13][14][15]

Hypothesis: Based on this structural analysis, 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is predicted to be a polar molecule. It will likely exhibit poor solubility in non-polar solvents like hexanes and moderate to good solubility in polar aprotic (e.g., Acetone, Ethyl Acetate) and polar protic (e.g., Ethanol, Methanol) solvents, where it can engage in hydrogen bonding via its amine and nitro groups.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[16] This procedure ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.[17][18]

Materials and Equipment
  • Solute: 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine (solid, purity >98%)

  • Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.45 µm, solvent-compatible)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

    • HPLC column (e.g., C18 reversed-phase)

Recommended Solvents for Screening

A diverse set of solvents should be chosen to build a comprehensive profile, spanning a range of polarities and hydrogen bonding capabilities.

Table 1: Suggested Organic Solvents for Solubility Screening

Solvent Class Solvent Name Polarity Index Primary Interactions
Non-Polar n-Hexane 0.1 van der Waals forces
Toluene 2.4 van der Waals, π-π stacking
Polar Aprotic Dichloromethane (DCM) 3.1 Dipole-dipole
Ethyl Acetate 4.4 Dipole-dipole, H-bond acceptor
Acetone 5.1 Dipole-dipole, H-bond acceptor
Acetonitrile (ACN) 5.8 Dipole-dipole, H-bond acceptor
Dimethyl Sulfoxide (DMSO) 7.2 Dipole-dipole, H-bond acceptor
Polar Protic Isopropanol (IPA) 3.9 H-bond donor/acceptor
Ethanol (EtOH) 4.3 H-bond donor/acceptor

| | Methanol (MeOH) | 5.1 | H-bond donor/acceptor |

Step-by-Step Experimental Workflow

The following protocol describes a self-validating system for accurate solubility determination.

  • Preparation: Add an excess amount of solid 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., ~20-50 mg).

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[17][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Then, separate the solid from the saturated solution by either:

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean vial.[5]

    • Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.[18]

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear saturated solution with the appropriate mobile phase (from the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.[20] This step is critical to prevent precipitation due to temperature changes or solvent evaporation.[18]

  • Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[5][21]

Visualization of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate slurry on shaker (24-48h at constant T) prep2->equil sep_choice Method? equil->sep_choice sep1 Filter supernatant (0.45 µm filter) sep_choice->sep1 Filtration sep2 Centrifuge vial sep_choice->sep2 Centrifugation quant1 Accurately dilute clear supernatant sep1->quant1 sep2->quant1 quant2 Analyze by HPLC against calibration curve quant1->quant2 quant3 Calculate Solubility (mg/mL or M) quant2->quant3

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Analysis and Presentation

The concentration obtained from the HPLC analysis must be multiplied by the dilution factor to determine the solubility of the compound in the original saturated solution. Data should be reported in standard units such as mg/mL and moles/L (M) and presented in a clear, tabular format for easy comparison.

Table 2: Template for Reporting Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
n-Hexane 25
Toluene 25
Dichloromethane 25
Ethyl Acetate 25
Acetone 25
Acetonitrile 25
Isopropanol 25
Ethanol 25
Methanol 25

| Dimethyl Sulfoxide | 25 | | |

Conclusion

While predictive analysis based on molecular structure provides a valuable starting point, it is not a substitute for empirical data. For a novel compound like 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine, precise knowledge of its solubility is fundamental for successful development. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data.[16] By systematically applying this protocol across a range of organic solvents, researchers can build a comprehensive solubility profile, enabling informed decisions for synthesis, purification, and formulation, thereby accelerating the path of discovery and development.

References

  • Abramov, M. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available at: [Link]

  • Al-Ghaban, W. I., & Al-Assadi, F. M. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Alsenz, J., et al. (2015). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. Available at: [Link]

  • Siew, A., et al. (2015). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butylamine. Wikipedia. Available at: [Link]

  • Grokipedia. (n.d.). tert-Butylamine. Grokipedia. Available at: [Link]

  • Scent.vn. (n.d.). Tert-Butylamine (CAS 75-64-9). Scent.vn. Available at: [Link]

  • Scribd. (n.d.). Aromatic Amines Unveiling Their Structure Properties and Importance. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • Aromatic Amines. (n.d.). Source not specified.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Rajan, B., et al. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. PMC. Available at: [Link]

  • Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Specification Sheet. (n.d.). Tert-Butylamine. Source not specified.
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]

  • Pharmacareerinsider. (2024). Chemical Properties of Aromatic Amines: Reactions & Applications. Pharmacareerinsider. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2015). Is it possible for the reduction reaction of aromatic nitro group into amine to proceed in suspension state?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nitro compound. Wikipedia. Available at: [Link]

Sources

Literature review on 2-methoxy-5-nitrophenyl alkylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of 2-Methoxy-5-Nitrophenyl Alkylamines in Medicinal & Industrial Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-methoxy-5-nitrophenyl alkylamine derivatives , a class of chemical intermediates critical to the synthesis of third-generation tyrosine kinase inhibitors (TKIs), bioinorganic DNA intercalators, and high-performance azo pigments.

Written for drug development professionals and synthetic chemists, this document moves beyond basic characterization to explore the synthetic utility and pharmacophoric properties of this scaffold. We examine how the electronic "push-pull" nature of the 2-methoxy-5-nitro system facilitates specific binding interactions in oncology targets (e.g., EGFR T790M) and enables the chromophoric properties required for industrial applications.

Chemical Identity & Structural Significance

The core scaffold, 2-methoxy-5-nitroaniline (CAS: 99-59-2), serves as the parent compound for the alkylamine derivatives discussed herein.

  • IUPAC Name: 2-methoxy-5-nitroaniline (also 5-nitro-o-anisidine)[1]

  • Molecular Formula:

    
    [1]
    
  • Key Electronic Feature: The molecule exhibits a strong electronic dipole. The methoxy group (

    
    )  at position 2 acts as an electron-donating group (EDG) via resonance, while the nitro group (
    
    
    
    )
    at position 5 acts as a strong electron-withdrawing group (EWG).
  • Synthetic Implication: This "push-pull" system activates the amino group for diazotization (dye synthesis) and nucleophilic attack, while making the ring susceptible to further functionalization (e.g.,

    
     if a leaving group like fluorine is introduced at position 4).
    
Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueRelevance
Molecular Weight 168.15 g/mol Fragment-based drug discovery (FBDD) compliant.
Melting Point 117–119 °CStable solid, amenable to easy handling/weighing.
pKa (Aniline N) ~2.5 (Predicted)Low basicity due to nitro-withdrawal; requires forcing conditions for alkylation.
LogP 1.5Moderate lipophilicity, good membrane permeability precursor.
Appearance Orange-red needlesStrong chromophore due to conjugation.

High-Value Applications: From Oncology to Materials

Pharmaceutical: The Osimertinib Connection

The most commercially significant application of this scaffold lies in the synthesis of Osimertinib (Tagrisso) , a third-generation EGFR TKI used to treat non-small cell lung cancer (NSCLC).

  • Mechanism: The 2-methoxy-5-nitro moiety (specifically in its 4-fluoro-2-methoxy-5-nitroaniline form) serves as the central benzene ring of the drug.

  • Pharmacophore Role:

    • The Methoxy Group fits into a hydrophobic pocket in the ATP binding site.

    • The Aniline Nitrogen (after conversion to an indole-pyrimidine system) is critical for hydrogen bonding with the kinase hinge region (Met793).

    • Alkylamine Derivatization: In the synthesis of Osimertinib, the nitro group is eventually reduced to an amine to form the acrylamide "warhead" that covalently binds to Cys797.

Bioinorganic Chemistry: DNA Intercalators

Recent studies have highlighted N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide complexes with Zinc(II).

  • Activity: These complexes exhibit significant DNA binding affinity via intercalation . The planar nitro-methoxy-phenyl ring slides between DNA base pairs, disrupting replication in microbial and leishmanial cells.

  • Therapeutic Window: High toxicity to pathogens with low cytotoxicity to human erythrocytes.

Industrial: Azo Dyes

The scaffold is a precursor for "Disperse Dyes" used in polyester fibers. The 2-methoxy-5-nitrophenyl alkylamine derivatives (e.g., coupled with N-phenylnaphthylamine) produce deep red/violet hues with high light fastness.

Synthetic Protocols

This section details the synthesis of N-alkyl derivatives , specifically focusing on the alkylation of the aniline nitrogen. Due to the electron-withdrawing nitro group, the aniline nitrogen is less nucleophilic, requiring optimized conditions.

Protocol A: Synthesis of (2-Methoxy-5-nitrophenyl)piperidin-2-ylmethylamine

A representative protocol for creating a secondary alkylamine derivative.

Objective: To alkylate the aniline nitrogen with a piperidine moiety.

Reagents:

  • 2-Methoxy-5-nitroaniline (1.0 eq)

  • 2-(Bromomethyl)piperidine hydrobromide (1.2 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-nitroaniline (4.0 g, 24 mmol) in 50 mL of dry ethanol.

  • Addition: Add 2-(bromomethyl)piperidine hydrobromide (6.2 g, 24 mmol) to the solution.

  • Base Activation: Add triethylamine (approx. 6-7 mL) dropwise. Note: The base is crucial to neutralize the HBr and deprotonate the aniline for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring for 17 hours .
    
    • Why 17 hours? The nitro group deactivates the amine, making the

      
       reaction sluggish. Extended reflux ensures conversion.
      
  • Monitoring: Monitor reaction progress via TLC (Solvent: Ether/Acetone 5:1). Look for the disappearance of the starting aniline spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate under vacuum.
      
  • Purification: Recrystallize the crude product from an ethanol-methanol mixture to yield the target alkylamine.

Self-Validation Check:

  • Success Indicator: The product should be a solid with a distinct melting point different from the starting material.

  • NMR Verification: Look for the disappearance of the broad

    
     signal (approx 4-5 ppm) and appearance of a single 
    
    
    
    signal plus the piperidine ring protons (1.5 - 3.0 ppm).

Mechanism of Action & Synthesis Workflow (Visualized)

The following diagrams illustrate the synthetic pathway to the alkylamine derivative and the logic behind its biological activity.

Figure 1: Synthetic Workflow

SynthesisWorkflow Start 2-Methoxy-5-nitroaniline (Core Scaffold) Process Reflux in Ethanol (17 Hours) Start->Process Dissolve Reagent 2-(Bromomethyl)piperidine + Et3N Reagent->Process Add Intermediate Transition State (SN2 Attack) Process->Intermediate Heat Product N-Alkyl Derivative ((2-Methoxy-5-nitrophenyl) piperidin-2-ylmethylamine) Intermediate->Product Workup

Caption: Synthetic pathway for N-alkylation via nucleophilic substitution, overcoming electronic deactivation.

Figure 2: Pharmacological Logic (SAR)

SAR_Logic Scaffold 2-Methoxy-5-nitrophenyl Alkylamine Methoxy 2-Methoxy Group Scaffold->Methoxy Nitro 5-Nitro Group Scaffold->Nitro Alkylamine N-Alkyl Chain Scaffold->Alkylamine Effect1 H-Bond Acceptor (Kinase Hinge) Methoxy->Effect1 Binding Effect2 Planarity & Electronics (DNA Intercalation) Nitro->Effect2 Electronic Pull Effect3 Solubility & Target Specificity Alkylamine->Effect3 Tailoring

Caption: Structure-Activity Relationship (SAR) breakdown showing how each functional group contributes to bioactivity.

Safety & Handling Protocols

Warning: Nitroanilines are potent toxins and potential mutagens.

  • Acute Toxicity: High risk of methemoglobinemia (blue skin, respiratory distress) upon inhalation or skin contact.

  • PPE Requirements:

    • Gloves: Nitrile or Butyl rubber (Latex is permeable to anilines).

    • Respiratory: Use a fume hood.[2] If handling powder, use an N95 or P100 particulate respirator.

  • Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers (if using alkyl halides) or toxic organic waste.

References

  • BenchChem. (2025).[2] Synthesis of 2-Methoxy-5-nitroaniline via Nitration of N-(2-Methoxyphenyl)acetamide. Retrieved from

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Science Alert. Retrieved from

  • Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia. Retrieved from

  • Google Patents. (2018). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). WO2018207120A1. Retrieved from

  • PubChem. (2025).[1][3] 2-Methoxy-5-nitroaniline Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Reagents for coupling 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine presents a specific synthetic challenge due to the steric bulk surrounding the nucleophilic amine. Structurally, this molecule contains an


-dimethyl  moiety (a tert-alkyl amine), which significantly retards nucleophilic attack on standard activated esters.

While standard reagents like HBTU or EDC may result in low conversion or extensive reaction times, this guide outlines two high-efficiency protocols designed to overcome this steric barrier:

  • Protocol A (High-Yield Standard): Utilizing COMU/Oxyma for rapid, safer, and high-solubility coupling.

  • Protocol B (Steric Breakthrough): Utilizing TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate highly reactive acid fluorides in situ, the "gold standard" for hindered amine couplings.

Chemical Analysis & Steric Challenge

Structural Constraints

The target molecule is not an aniline; it is an aliphatic amine attached to a quaternary carbon.

  • Core Scaffold: 2-methylpropan-2-amine (isostructural to tert-butylamine).

  • Steric Environment: The amine is flanked by two methyl groups and a benzylic methylene. This creates a "gem-dimethyl" effect that shields the nitrogen lone pair.

  • Electronic Environment: The 2-methoxy-5-nitrophenyl group exerts a distant inductive effect, but the primary challenge is kinetic (steric hindrance) rather than thermodynamic (nucleophilicity).

Reagent Selection Strategy

For


-disubstituted amines, the electrophile (the activated carboxylic acid) must be small and highly reactive. Bulky active esters (like OBt esters from HBTU) often struggle to approach the hindered amine.
Reagent ClassReagentSuitabilityMechanism of Action
Standard HBTU / HOBtLow Generates bulky OBt ester; slow kinetics for tert-alkyl amines.
Advanced HATU / HOAt High Aza-benzotriazole creates a "neighboring group effect" accelerating coupling; high reactivity.
Modern COMU / Oxyma Very High Safer (non-explosive), higher solubility, and often faster than HATU. Less racemization risk.[1][2][3][4]
Specialist TFFH Critical Generates Acid Fluorides .[1][4][5] Smallest leaving group (F-) allows penetration of steric bulk.

Workflow Visualization

The following decision tree outlines the logical flow for selecting the appropriate protocol based on the coupling partner (Carboxylic Acid) complexity.

CouplingStrategy Start Start: Coupling 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsHindered Is the Acid also Sterically Hindered? (e.g., Val, Ile, Aib, Pro) CheckAcid->IsHindered ProtocolA Protocol A: COMU / Oxyma (Standard High-Efficiency) IsHindered->ProtocolA No (Linear/Unconstrained) ProtocolB Protocol B: TFFH / Acid Fluoride (Steric Breakthrough) IsHindered->ProtocolB Yes (Bulky/Hindered) Monitor Monitor via LCMS (2h) ProtocolA->Monitor Success >95% Conversion? Proceed to Workup Monitor->Success Yes Switch Switch to Protocol B Monitor->Switch No (<50%) Switch->ProtocolB

Figure 1: Decision matrix for reagent selection based on the steric demand of the carboxylic acid partner.

Experimental Protocols

Protocol A: COMU/Oxyma Coupling (Recommended Starting Point)

Rationale: COMU is superior to HATU in solubility and safety (no risk of explosive benzotriazole byproducts). It generates the highly reactive Oxyma ester.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Target Amine: 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine (1.1 eq)

  • Coupling Reagent: COMU (1.0 eq)

  • Base: DIEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid and COMU in DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIEA (1.0 eq only at this stage) to the mixture. Stir for 1–2 minutes at 0°C. Note: Minimal pre-activation time prevents epimerization.

  • Amine Addition: Add the Target Amine (1.1 eq) and the remaining DIEA (1.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

  • Monitoring: Check LCMS at T=1h.

    • Target: >90% conversion.[5]

    • If slow: Add 0.1 eq of Oxyma Pure additive.

Protocol B: TFFH Acid Fluoride Coupling (For Difficult Sequences)

Rationale: When Protocol A fails, or if the carboxylic acid is also hindered (e.g., Fmoc-Aib-OH or Fmoc-Val-OH), the Acid Fluoride method is required. TFFH converts the acid to an acid fluoride, which is small enough to bypass the gem-dimethyl steric shield of the amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Target Amine (1.1 eq)

  • Reagent: TFFH (1.0 eq)

  • Base: DIEA (2.0 - 3.0 eq)

  • Solvent: DCM (Dichloromethane) or DMF.[6] Note: DCM often favors acid fluoride formation.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and TFFH in anhydrous DCM (or DMF) under Nitrogen.

  • Fluorination: Add DIEA (1.0 eq) dropwise. Stir for 15–30 minutes at RT.

    • Checkpoint: The acid fluoride is formed in situ.[1][3][4][5] Unlike acid chlorides, these are relatively stable to hydrolysis but highly reactive toward amines.

  • Coupling: Add the Target Amine (1.1 eq) and remaining DIEA (1.5 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C (if acid stability permits).

  • Quench: Quench with water/bicarbonate. Caution: TFFH byproduct (tetramethylurea) is toxic; ensure thorough washing.

Mechanism of Action: Why TFFH Works

The following diagram illustrates why TFFH succeeds where HATU/HBTU might fail for this specific amine.

Mechanism cluster_sterics Steric Advantage Acid Carboxylic Acid (R-COOH) Intermediate Acyl Fluoride (R-CO-F) Acid->Intermediate Activation (DIEA) TFFH TFFH Reagent (Fluorinating Agent) TFFH->Intermediate F- Transfer Transition Transition State (Small F- leaving group) Intermediate->Transition Nucleophilic Attack Amine Hindered Amine (Target Molecule) Amine->Transition Product Amide Bond (Final Product) Transition->Product -HF (captured by base)

Figure 2: TFFH mechanism generating the compact Acyl Fluoride intermediate, enabling penetration of the amine's steric shield.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric clash prevents active ester approach.Switch to Protocol B (TFFH). The fluoride leaving group is significantly smaller than OBt/OAt.
Epimerization Over-activation or excess base.Reduce pre-activation time to <2 mins. Use Collidine instead of DIEA (weaker base).
Precipitate Urea byproduct insolubility.Switch solvent to NMP or use COMU (byproducts are water-soluble).
Slow Kinetics "Gem-dimethyl" hindrance.Increase temperature to 40-50°C. Add HOAt (0.1 eq) as a catalyst if using HATU/EDC.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Comprehensive review establishing TFFH and HATU/COMU hierarchies for hindered amines.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling. Journal of the American Chemical Society.

    • Context: The foundational paper validating TFFH for coupling -disubstituted systems (Aib analogs).
  • Merck / Sigma-Aldrich. COMU Technical Bulletin & Application Note.

    • Context: Protocols for COMU usage and solubility d
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Context: Industrial scalability of TFFH and COMU protocols.

Sources

Application Note: Handling and Storage Protocols for Nitro-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitro-substituted phenethylamines (e.g., 2C-N, 2,5-dimethoxy-4-nitrophenethylamine) represent a unique intersection of high-potency serotonergic ligands and energetic nitro-aromatic chemistry. Unlike their halogenated counterparts (2C-B, 2C-I), the nitro group introduces specific instabilities regarding photoreactivity and thermal degradation. This guide outlines a self-validating protocol for the synthesis, handling, and long-term storage of these compounds, emphasizing the mitigation of photoreduction and oxidative stress.

Part 1: Chemical & Hazard Profile[1]

Compound Classification
  • Core Structure: 2,5-dimethoxyphenethylamine backbone with a nitro (

    
    ) substitution at the para (4) position.
    
  • Primary Exemplar: 2C-N (2,5-dimethoxy-4-nitrophenethylamine).

  • Legal Status: Schedule I (US Controlled Substances Act) . All handling requires DEA registration (Form 225/224) and strict chain-of-custody logging.

Risk Matrix

The safety profile is dominated by two distinct hazard vectors:

  • Toxicological (Phenethylamine): High-potency 5-HT2A/2C agonism. Inhalation of dust can cause rapid onset of hallucinations, sympathomimetic toxicity, and vasoconstriction.

  • Physicochemical (Nitro-Aromatic): While mononitrated aromatics are generally stable, they are energetic precursors. The primary risk is photochemical reduction (turning the yellow nitro-compound into a dark, unstable nitroso/amine mixture) and thermal runaway during synthesis.

PropertySpecificationHazard Implication
Appearance Yellow to orange crystalline solidColor change indicates degradation (Red/Brown = Photoreduction).
Melting Point 190–200 °C (HCl salt)High thermal stability in solid state, but melt-degradation occurs rapidly.
Light Sensitivity High (UV-Vis absorbance)Nitro group facilitates photon absorption; requires absolute dark storage.
Solubility Water (moderate), EtOH (high)Solubilized forms are more susceptible to oxidation than solids.

Part 2: Synthesis & Processing Safety (The Nitration Checkpoint)

The most critical safety control point (CCP) is the introduction of the nitro group onto the 2C-H (2,5-dimethoxyphenethylamine) precursor. This is typically achieved via electrophilic aromatic substitution using nitric acid in glacial acetic acid.

The "Thermal Runaway" Vector

Nitration is highly exothermic. If the temperature exceeds 0°C during addition, or 20°C during the reaction, the risk of polynitration (formation of unstable dinitro species) and oxidative tar formation increases exponentially.

Workflow Diagram: Nitration Safety Protocol

The following diagram illustrates the critical decision nodes during the synthesis phase.

NitrationSafety cluster_legend Legend Start Reagent Prep (2C-H + AcOH) Cooling Cryogenic Cooling (Target: -10°C) Start->Cooling Addition Nitric Acid Addition (Dropwise, T < 0°C) Cooling->Addition Monitoring Temp Monitoring (Internal Probe) Addition->Monitoring Decision Temp Spike > 5°C? Monitoring->Decision Quench Emergency Quench (Ice/Water Dump) Decision->Quench YES (Runaway Risk) Proceed Stir 30min (0°C -> RT) Decision->Proceed NO (Stable) Isolation Basify & Extract (Yellow Precipitate) Proceed->Isolation Critical Critical Control Point Process Standard Step

Figure 1: Logic flow for the nitration of 2C-H. Note the critical decision loop at the temperature spike, necessitating an immediate quench to prevent energetic decomposition.

Part 3: Storage & Stability Protocols

Once isolated, nitro-phenethylamines exhibit a degradation pathway distinct from their halogenated analogues. The nitro group is an electron-withdrawing group that renders the ring electron-deficient, but it is also a chromophore.

The "Amber & Argon" Standard

Protocol: All storage must adhere to the Double-Barrier Method .

  • Primary Barrier (Chemical): The substance must be stored under an inert atmosphere. Argon is superior to Nitrogen for this application.

    • Reasoning: Argon is heavier than air. When backfilling a vial, Argon "blankets" the crystals, whereas Nitrogen can mix with residual air if not purged perfectly. This prevents oxidative hydrolysis of the methoxy groups.

  • Secondary Barrier (Physical): Amber borosilicate glass vials (Type I) wrapped in aluminum foil.

    • Reasoning: Nitro-compounds absorb strongly in the UV-blue region. Photon absorption leads to the formation of nitroso-intermediates (green/blue discoloration) which are toxic and impure.

Storage Lifecycle Diagram

StorageLifecycle Receipt Synthesis/Receipt (Yellow Solid) QC QC: NMR/LCMS (Verify Purity >98%) Receipt->QC Pkg Packaging (Amber Vial + Argon) QC->Pkg Cond Storage Condition (-20°C, Desiccated) Pkg->Cond Check 6-Month Audit Cond->Check Pass Retain Check->Pass No Change Fail Discoloration? (Red/Brown) Check->Fail Degradation Pass->Cond Re-seal Dispose Neutralize & Dispose Fail->Dispose

Figure 2: Lifecycle management for 2C-N storage. The 6-month visual audit is critical for detecting photochemical reduction.

Part 4: Emergency & Decontamination

Spillage (Solid State)

Do NOT sweep dry dust. This generates static charge (ignition risk) and aerosolizes the potent drug.

  • Cover: Gently cover the spill with wet paper towels (water/ethanol mixture) to dampen the powder.

  • Neutralize: Apply a dilute solution of Sodium Dithionite (

    
    ) .
    
    • Mechanism: This reduces the nitro group to the amine (2C-NH2) or sulfamate derivatives, breaking the specific "nitro-phenethylamine" structure, though the resulting amine is still bioactive.

  • Destruction: For total destruction, collect the damp waste and treat with Fenton’s Reagent (Hydrogen Peroxide + Ferrous Sulfate) in a fume hood. This oxidatively cleaves the aromatic ring.

First Aid (Exposure)
  • Inhalation: Move to fresh air immediately. The nitro group can induce methemoglobinemia (blue skin/lips) in addition to serotonergic effects. Administer oxygen if trained.

  • Skin Contact: Wash with soap and water.[1] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase transdermal absorption of the nitro-compound.

Part 5: References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #26: 2C-N). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21300397, 2,5-Dimethoxy-4-nitrophenethylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Hazardous Materials (Nitro Compounds). Retrieved from [Link]

Sources

Crystallization methods for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Crystallization Protocols for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine Hydrochloride

Executive Summary

This application note details the crystallization and purification strategies for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine hydrochloride (hereafter referred to as Compound A-HCl ). This molecule is a critical "gem-dimethyl" phenethylamine intermediate, structurally analogous to precursors used in the synthesis of alpha-1 adrenergic antagonists like Tamsulosin and Silodosin.

Achieving high purity (>99.5% HPLC) for Compound A-HCl is pivotal because nitro-regioisomers and unreacted alkylating agents can poison downstream hydrogenation catalysts (e.g., Pd/C or Raney Nickel) used to convert the nitro group to the aniline. This guide prioritizes impurity rejection and polymorph stability .

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for designing a self-validating crystallization protocol. The presence of the nitro group (electron-withdrawing) and the methoxy group (electron-donating) creates a "push-pull" electronic system that enhances the dipole moment, increasing solubility in polar protic solvents.

Table 1: Solubility Profile of Compound A-HCl

Solvent SystemSolubility (25°C)Solubility (Reflux)Role in Protocol
Methanol (MeOH) High (>100 mg/mL)Very HighPrimary Solvent (Dissolution)
Ethanol (EtOH) ModerateHighPrimary Solvent (Recrystallization)
Isopropanol (IPA) LowModerateIdeal Crystallization Solvent
Ethyl Acetate (EtOAc) InsolubleSparingly SolubleAnti-Solvent
Water HighHighInorganic Purge (Salt removal)
Toluene InsolubleInsolubleAnti-Solvent (High Purity)

Process Insight: The gem-dimethyl steric bulk near the amine hinders close packing in the crystal lattice compared to linear analogs, often leading to lower melting points or a tendency to "oil out" (liquid-liquid phase separation) before crystallizing.

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Converting the crude free base oil into a solid salt while rejecting non-basic impurities.

Context: The free base of Compound A is typically an oil. Direct acidification in a controlled solvent system is the most efficient purification step.

Reagents:

  • Crude Free Base (Compound A)

  • Solvent: Isopropanol (IPA)

  • Acid: 5-6N HCl in IPA (anhydrous preferred to maximize yield)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free base oil in IPA (5 volumes relative to weight, e.g., 5 mL/g). Heat to 40°C to ensure homogeneity.

  • Filtration (Polish): Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter (dust/silica) that could induce random nucleation.

  • Acid Addition:

    • Critical Parameter: Maintain temperature at 40-45°C.

    • Slowly add HCl/IPA (1.05 molar equivalents) dropwise over 30 minutes.

    • Why? Adding acid at elevated temperature prevents the entrapment of impurities inside the crystal lattice (occlusion) which happens during rapid precipitation at cold temperatures.

  • Nucleation & Aging:

    • Seed with 0.5 wt% pure Compound A-HCl crystals (if available) once the solution becomes slightly turbid.

    • Hold at 40°C for 1 hour (Ostwald Ripening). This allows fines to dissolve and larger, purer crystals to grow.

  • Cooling Ramp: Cool linearly to 0-5°C over 2 hours (approx. 0.3°C/min).

  • Isolation: Filter the white to off-white solid. Wash with cold IPA (2 volumes) followed by cold EtOAc (1 volume) to remove residual acidity and yellow nitro-impurities.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Recrystallization (High Purity)

Best for: Removing stubborn regioisomers or "carry-over" colored impurities.

System: Ethanol / Ethyl Acetate (Anti-solvent method).

Step-by-Step Protocol:

  • Charge: Suspend the crude Compound A-HCl in Ethanol (3 volumes).

  • Reflux: Heat to reflux (approx. 78°C). If the solution is not clear, add Ethanol in 0.5 volume increments until dissolved.

  • Anti-Solvent Addition:

    • Remove heat source but keep stirring.

    • Immediately add Ethyl Acetate (warm, approx. 60°C) until the solution turns slightly cloudy (cloud point).

    • Add 1-2 drops of Ethanol to clear the cloudiness (restore supersaturation).

  • Controlled Cooling: Allow the vessel to cool to room temperature undisturbed (slow cooling). Rapid stirring here can cause oiling out.

  • Final Chill: Once at room temperature, cool to 0°C for 2 hours.

  • Harvest: Filter and wash with 1:1 EtOH/EtOAc.

Critical Process Parameters (CPPs) & Troubleshooting

Visualizing the Process Workflow

The following diagram outlines the decision logic for salt formation and troubleshooting the common "Oiling Out" phenomenon associated with nitro-aromatics.

CrystallizationWorkflow Start Crude Free Base (Oil) Dissolve Dissolve in IPA (5 vol) Heat to 40°C Start->Dissolve Acidify Add HCl/IPA (1.05 eq) Slow Addition Dissolve->Acidify CheckState Check Phase State Acidify->CheckState Solid Solid Precipitate Forms CheckState->Solid Normal Oil Oiling Out Observed (Liquid-Liquid Phase Separation) CheckState->Oil Issue Detected Ripening Ostwald Ripening (Hold 40°C, 1 hr) Solid->Ripening Remediation Remediation: 1. Reheat to dissolve oil 2. Add Seed Crystals 3. Slower Cooling Ramp Oil->Remediation Remediation->CheckState Cooling Linear Cooling to 0°C (0.3°C/min) Ripening->Cooling Filter Filtration & Wash (Cold IPA/EtOAc) Cooling->Filter

Caption: Figure 1. Reactive crystallization workflow with integrated remediation loop for "oiling out" phenomena common in nitro-aromatic salts.

Troubleshooting "Oiling Out"

Nitro compounds often form metastable oils because the melting point of the solvated salt is depressed below the process temperature.

  • Cause: High supersaturation or presence of impurities acting as solvents.

  • Fix:

    • Seeding: Essential. Provide a template for the crystal lattice to form.

    • Temperature Cycling: Heat the mixture until the oil dissolves, then cool very slowly to just above the oiling point, seed, and hold.

Analytical Validation

To ensure the protocol is self-validating, perform these checks:

  • HPLC Purity:

    • Target: >99.5% Area.

    • Critical Impurity: Regioisomer (2-methoxy-4-nitro...) . If >0.1%, repeat Protocol B.

  • DSC (Differential Scanning Calorimetry):

    • Compound A-HCl should show a sharp endotherm (melting point). A broad peak indicates amorphous content or solvates.

  • Chloride Content Titration:

    • Verify stoichiometry (Mono-HCl vs. Di-HCl). Theoretical Cl content should be calculated based on MW ~260.7 g/mol (Base + HCl).

References

  • Yamanouchi Pharmaceutical Co., Ltd. (1988).[1] Sulfamoyl-substituted phenethylamine derivatives. U.S. Patent 4,731,478.[2][3] (Describes the foundational chemistry of phenethylamine intermediates for Tamsulosin-class drugs).

  • Teva Pharmaceutical Industries Ltd. (2006). Process for preparing tamsulosin. WO 2006/019358. (Provides industrial solvent systems for purifying methoxy-nitro-phenethylamine precursors).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Organic Syntheses. (2010). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2010, 87, 161. (General reference for handling nitro-benzenesulfonyl intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to improve your yield and purity.

Section 1: Strategic Overview of the Synthesis

The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is a challenging but achievable process. A common and logical approach involves a three-step sequence starting from 2-methoxy-5-nitrobenzaldehyde. This route builds the carbon skeleton first, followed by the introduction of the amine functionality.

The primary challenges in this synthesis include:

  • Compatibility of Functional Groups: The presence of a sensitive nitro group can lead to side reactions, particularly during nucleophilic additions (like the Grignard reaction) and reductions.

  • Steric Hindrance: The formation of a tertiary amine precursor can be sterically demanding.

  • Purification: The basic nature of the final amine product and the potential for closely-related impurities necessitate a robust purification strategy.

Below is a diagram outlining the recommended synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: Carbon Skeleton Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A 2-Methoxy-5-nitrobenzaldehyde B Secondary Alcohol Intermediate A->B  Isopropylmagnesium  bromide (Grignard)  Anhydrous THF, 0°C to rt C Ketone Intermediate (1-(2-Methoxy-5-nitrophenyl) -2-methylpropan-1-one) B->C  PCC or Dess-Martin  Periodinane  DCM D Final Product (1-(2-Methoxy-5-nitrophenyl) -2-methylpropan-2-amine) C->D  NH4OAc, NaBH3CN  Methanol  or H2, Raney Ni

Caption: Recommended three-step synthetic workflow.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is very low. Where is the most likely point of failure?

A: A low overall yield in a multi-step synthesis is common and requires systematic investigation. The most critical step in this sequence is often the initial Grignard reaction (Step 1). The Grignard reagent is a powerful nucleophile but also a very strong base, making it highly sensitive to reaction conditions[1][2]. Furthermore, Grignard reagents can react with nitro groups, leading to complex side products and reduced yield.

Troubleshooting Approach:

  • Analyze Each Step: Do not proceed to the next step until you have successfully isolated and characterized the product of the current step. Use Thin Layer Chromatography (TLC) to monitor reaction progress and identify impurities.

  • Focus on Step 1: Ensure your starting aldehyde is pure and your Grignard reaction is set up under strictly anhydrous conditions.[3]

  • Evaluate Step 3: The reductive amination can also be a source of yield loss. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group.[4]

Q2: I'm struggling with the Grignard reaction (Step 1). My reaction either doesn't start or gives a complex mixture. What's going wrong?

A: This is a frequent challenge. The success of a Grignard reaction hinges on two factors: the successful formation of the Grignard reagent and its clean reaction with the aldehyde.[1][3]

  • Failure to Initiate: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[3] To initiate the reaction, you must expose a fresh magnesium surface.

    • Solution: Briefly crush the magnesium turnings with a glass rod (under an inert atmosphere), add a small crystal of iodine, or use a commercially available, activated Grignard reagent.

  • Low Yield/Side Products:

    • Cause 1: Water Contamination. Grignard reagents are strong bases and are readily quenched by even trace amounts of water from glassware, solvent, or the starting aldehyde.[1]

      • Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Cause 2: Reaction with the Nitro Group. The nitro group is electrophilic and can be attacked by the Grignard reagent, leading to a variety of reduced and coupled byproducts.

      • Solution: Maintain a low temperature (0 °C) during the addition of the aldehyde to the Grignard solution. Add the aldehyde solution slowly to avoid localized heating. Consider using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which can exhibit higher functional group tolerance.

Q3: The oxidation of the secondary alcohol to the ketone (Step 2) is sluggish or produces impurities. How can I improve this?

A: The key to a successful oxidation is choosing a reagent that is selective for secondary alcohols and does not affect other functional groups.

  • Common Issues & Solutions:

    • Incomplete Reaction: This can occur if the oxidant is not potent enough or if an insufficient amount is used.

      • Recommended Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are generally effective for this transformation. They are relatively mild and operate under non-aqueous conditions.

    • Impurity Formation: Over-oxidation is not a concern for secondary alcohols, but harsh conditions (e.g., using chromic acid) can lead to degradation of the aromatic ring or side reactions involving the nitro group.

    • Best Practice: Monitor the reaction closely by TLC. Upon disappearance of the starting alcohol spot, proceed immediately with the workup to avoid potential side reactions.

Q4: My final reductive amination step (Step 3) is not working well. What are my options?

A: Reductive amination is a two-step process in one pot: formation of an imine intermediate followed by its reduction.[5] Both steps must be optimized.

  • Imine Formation: This is an equilibrium-driven process. The reaction is typically favored under weakly acidic conditions. Using an ammonium salt like ammonium acetate serves both as the amine source and a buffer.

  • Reduction: The choice of reducing agent is critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild enough to not reduce the ketone starting material but will selectively reduce the protonated iminium ion as it forms.[6] This drives the equilibrium toward the product.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN, as it avoids the use of cyanide.[6]

    • Catalytic Hydrogenation (H₂/Catalyst): This can be very effective but carries a high risk of reducing the nitro group to an amine. If you choose this route, catalysts like Raney Nickel might offer some selectivity under controlled conditions, but careful screening is required.[7] A preliminary test on a small scale is highly recommended.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Is imine intermediate forming? (Monitor by TLC/LC-MS) Start->CheckImine CheckNitro Is the nitro group being reduced? (Check for aniline byproduct) Start->CheckNitro AdjustpH Adjust pH to mildly acidic (e.g., add acetic acid) Use NH4OAc CheckImine->AdjustpH No ChangeReagent Switch to a milder reducing agent (e.g., NaBH(OAc)3 instead of H2/Pd) CheckNitro->ChangeReagent Yes OptimizeConditions Optimize reaction: - Lower H2 pressure - Screen catalysts (e.g., Raney Ni) ChangeReagent->OptimizeConditions If H2 is required

Caption: Decision tree for troubleshooting reductive amination.

Q5: How should I purify the final product, 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine?

A: The basicity of the amine product is the key to its purification. An acid-base extraction is highly effective for separating it from neutral organic impurities like unreacted ketone or the intermediate alcohol.

  • Initial Workup: After the reaction, quench carefully and remove the solvent.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers. Wash the organic layer again with fresh 1M HCl to ensure complete extraction of the amine.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).

    • The free amine will precipitate or can be extracted back into an organic solvent.

  • Final Purification: The extracted crude amine can then be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-1-one (Ketone Intermediate)
ReagentMW ( g/mol )AmountMoles
2-Methoxy-5-nitrobenzaldehyde181.155.00 g27.6 mmol
Isopropylmagnesium bromide (2M in THF)-16.6 mL33.1 mmol
Dess-Martin Periodinane (DMP)424.1414.0 g33.1 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-
Dichloromethane (DCM)-150 mL-

Part A: Grignard Reaction

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the 2-methoxy-5-nitrobenzaldehyde and dissolve in 50 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isopropylmagnesium bromide solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Once the starting aldehyde is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude secondary alcohol. This is typically carried forward without further purification.

Part B: Oxidation

  • Dissolve the crude alcohol from Part A in 150 mL of dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the alcohol is consumed.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude ketone by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reductive Amination to Yield the Final Product
ReagentMW ( g/mol )AmountMoles
Ketone Intermediate225.224.00 g17.8 mmol
Ammonium Acetate77.0813.7 g178 mmol
Sodium Cyanoborohydride (NaBH₃CN)62.841.67 g26.6 mmol
Methanol-100 mL-
  • In a 250 mL round-bottom flask, combine the ketone intermediate, ammonium acetate, and methanol.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add the sodium cyanoborohydride in one portion. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Once the reaction is complete, carefully add 1M HCl at 0 °C to quench the excess reducing agent (monitor for gas evolution).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Perform the acid-base extraction as described in FAQ 5 to isolate and purify the final amine product.

Section 4: Summary of Potential Issues and Yield Expectations

StepExpected YieldCommon IssuesKey Optimization Parameter
1. Grignard Reaction 50-70%Reaction quenching; side reaction with nitro group.Strictly anhydrous conditions; low temperature.
2. Oxidation 85-95%Incomplete reaction.Choice of mild oxidant (DMP/PCC); reaction time.
3. Reductive Amination 60-80%Reduction of nitro group; incomplete imine formation.Choice of selective reducing agent (NaBH₃CN or NaBH(OAc)₃).
Overall (unoptimized) 25-40%Cumulative losses from all steps.Step-wise optimization and purification.

References

  • University of Wisconsin-Madison. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • ResearchGate. Reductive amination of nitrobenzene with different aldehydes. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • NIST WebBook. Benzenamine, 2-methoxy-5-nitro-. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]

  • PubChem. 1-(2-Methoxy-5-nitrophenyl)propan-1-one. [Link]

  • Wikipedia. 5-Nitrovanillin. [Link]

  • Journal of Emerging Technologies and Innovative Research. A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. [Link]

Sources

Preventing side reactions during reduction of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine-containing active pharmaceutical ingredients (APIs). Specifically, we will address the critical reduction step of aromatic nitro compounds, focusing on precursors to 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine .

The conversion of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a fundamental transformation in organic synthesis. However, this reaction is deceptively complex, involving a six-electron reduction that proceeds through several reactive intermediates.[1] Without precise control, these intermediates can lead to a variety of undesired side reactions, compromising yield, purity, and the overall efficiency of your synthetic route.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, prevent side reactions, and achieve a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My reduction reaction has stalled, and TLC analysis shows significant starting material remaining. What are the most common causes?

A1: An incomplete or stalled reaction is a frequent issue. The root cause typically falls into one of four categories:

  • Catalyst/Reagent Inactivity: For catalytic hydrogenations (e.g., Pd/C, Pt/C), the catalyst may be old, improperly stored, or poisoned by impurities (like sulfur compounds). For metal/acid reductions (e.g., Fe/HCl, SnCl₂), the metal surface may be oxidized or have a low surface area.[2]

  • Poor Solubility: The nitroaromatic starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently. Poor solubility is a common rate-limiting factor.[2]

  • Insufficient Stoichiometry: An inadequate amount of the reducing agent (or hydrogen pressure in catalytic systems) will naturally lead to an incomplete reaction. It's crucial to use a sufficient excess to drive the reaction to completion.[2]

  • Low Temperature: While many reductions are exothermic, some substrates require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gentle heating may be necessary.[2]

Q2: I'm observing a strong yellow, orange, or red color in my crude product mixture that is difficult to remove. What are these impurities?

A2: The formation of intensely colored impurities is a hallmark of side reactions involving the condensation of reduction intermediates. The most common culprits are azoxybenzenes (R-N=N⁺(O⁻)-R) and azobenzenes (R-N=N-R).[3] These dimeric species arise when the nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates react with each other or with the final aniline product, especially under neutral or alkaline conditions.[1] Their conjugated systems are strong chromophores, leading to the observed coloration.

Q3: What is the general mechanism of nitro group reduction, and where do the side reactions originate?

A3: The reduction of a nitro group to an amine is a stepwise process. The pathway below illustrates the main transformation and the points where side reactions can occur. Controlling conditions to favor the forward reduction to the amine over the competing condensation reactions is key to a successful synthesis.

Nitro_Reduction_Pathway Start Aromatic Nitro Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Azoxy Side Product: Azoxy Compound Nitroso->Azoxy Condensation Amine Desired Product (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Side Product: Azo Compound Azoxy->Azo Reduction

Caption: Nitro group reduction pathway and common side products.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Reactions

This workflow provides a systematic approach to troubleshooting when your nitro group reduction fails to go to completion.

Troubleshooting_Workflow Start Problem: Incomplete Reduction CheckCatalyst Is this a catalytic hydrogenation? Start->CheckCatalyst CatalystActions 1. Use fresh, high-activity catalyst. 2. Increase catalyst loading (e.g., 5-10 mol%). 3. Check for catalyst poisons (sulfur, thiols). CheckCatalyst->CatalystActions Yes CheckReagent Is this a metal/acid or other stoichiometric reduction? CheckCatalyst->CheckReagent No CheckSolubility Is the starting material fully dissolved? CatalystActions->CheckSolubility ReagentActions 1. Use fresh, finely powdered metal (e.g., Fe, Sn, Zn). 2. Ensure sufficient acid is present. 3. Increase molar equivalents of reducing agent (e.g., 3-5 eq. SnCl₂·2H₂O). CheckReagent->ReagentActions Yes ReagentActions->CheckSolubility SolventActions 1. Switch to a better solvent (e.g., THF, AcOH). 2. Use a co-solvent system (e.g., EtOH/Water). 3. Increase reaction temperature to aid solubility. CheckSolubility->SolventActions No CheckTemp Is the reaction proceeding slowly at room temperature? CheckSolubility->CheckTemp Yes SolventActions->CheckTemp TempActions 1. Gently heat the reaction (e.g., 40-60 °C). 2. Monitor closely for side product formation. CheckTemp->TempActions Yes End Re-run experiment and monitor by TLC/LCMS CheckTemp->End No TempActions->End

Sources

Resolving solubility issues with 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base. This document provides in-depth troubleshooting strategies and answers to frequently asked questions encountered by researchers during experimental work. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility challenges with this compound.

Section 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical characteristics of the compound that govern its solubility.

Q1: What are the key structural features of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base that influence its solubility?

This molecule possesses several functional groups that dictate its behavior in different solvents. Understanding their interplay is the first step in resolving solubility issues.

  • Primary Amine (-NH₂): The amine group is basic, meaning it can accept a proton (H⁺) to form a positively charged ammonium salt (-NH₃⁺).[1][2] This is the most important feature to leverage for solubility enhancement.

  • Aromatic Ring System: The core structure includes a substituted phenyl ring, which is inherently hydrophobic and contributes to low aqueous solubility.

  • Methoxy Group (-OCH₃): This ether group is relatively non-polar and can slightly increase the lipophilicity of the molecule.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar group.[3] While it adds polarity, its presence in aromatic compounds often contributes to strong crystal lattice energy, which can negatively impact solubility.[4][5]

Based on these features, the compound can be classified as a weakly basic, lipophilic molecule.

Predicted Physicochemical PropertyValue / CharacteristicImplication for Solubility
Compound Type Weakly Basic AmineSolubility is highly dependent on pH.
Form Free BaseThe neutral form, expected to have low water solubility.[6][7]
Polarity Moderately Polar / LipophilicPoor intrinsic solubility in aqueous media at neutral pH.[8][9]
Key Functional Group for Solubilization Primary AmineProtonation at acidic pH is the primary strategy for solubilization.
Q2: Why is the "free base" form expected to have low aqueous solubility?

The term "free base" refers to the neutral form of the amine (-NH₂), which has not been reacted with an acid to form a salt. In this state, the molecule is less polar and can pack more efficiently into a solid crystal lattice. To dissolve in water, energy is required to overcome both this crystal lattice energy and to break the hydrogen bonds between water molecules. Because the free base is not charged, its interaction with polar water molecules is less favorable, leading to poor solubility.[6] Converting the free base to its salt form (-NH₃⁺Cl⁻, for example) introduces a charge, dramatically improving its ability to interact with water and thereby increasing solubility.[10]

Section 2: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles researchers face.

Q3: My compound won't dissolve in water or a neutral buffer (e.g., PBS pH 7.4). What's the first thing I should try?

The immediate and most effective strategy is pH adjustment . Since the compound is a weak base, its solubility will increase dramatically in acidic conditions.

Causality: By lowering the pH of the aqueous medium to a value below the compound's pKa (the pH at which the amine is 50% protonated), you will convert the neutral free base into its protonated, charged salt form. This charged species is significantly more polar and thus more soluble in water.[][12] As a general rule for basic compounds, you should aim for a pH at least 1-2 units below the pKa to ensure complete protonation and solubilization.

Quick Action:

  • Prepare a slurry of the compound in your desired aqueous medium (e.g., water, saline).

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observe for dissolution. The solid should dissolve as the pH drops.

Q4: How should I prepare a concentrated stock solution for my experiments?

For creating a high-concentration stock solution, using an organic solvent is the standard and recommended approach.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): Generally an excellent choice for creating high-concentration stocks (e.g., 10-50 mM). It is a highly polar aprotic solvent capable of dissolving a wide range of compounds.[13]

  • Ethanol (EtOH) or Methanol (MeOH): Good options, though they may not achieve the same high concentrations as DMSO.

  • Dimethylformamide (DMF): Another polar aprotic solvent, similar in utility to DMSO.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh the required amount of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base. (Molecular Weight: ~224.25 g/mol ). For 1 mL of a 10 mM stock, you need 0.224 mg.

  • Add the appropriate volume of high-purity, anhydrous DMSO.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q5: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.[] When the stock is diluted, the solvent environment changes abruptly from organic to aqueous, and if the final concentration is above the compound's aqueous solubility limit at that pH, it will precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to dilute further. The compound may be soluble at 1 µM but not at 10 µM in your final buffer.

  • Modify the Final Buffer pH: As discussed in Q3, ensure your final aqueous buffer is sufficiently acidic to keep the compound protonated and dissolved. Diluting a DMSO stock into a pH 5 buffer will be much more successful than diluting into a pH 7.4 buffer.

  • Incorporate Co-solvents or Surfactants: If pH modification is not possible (e.g., due to experimental constraints), consider adding a small percentage of a co-solvent like polyethylene glycol 400 (PEG 400) or a surfactant like Tween® 80 to the final aqueous buffer to increase its solubilizing capacity.[13][14]

Section 3: In-Depth Troubleshooting Guide: Systematic Approaches

When simple fixes are insufficient, a more systematic approach is required. This section provides detailed workflows for characterizing and optimizing solubility.

Guide 1: Systematic pH-Dependent Solubility Profiling

To effectively use the compound, you must understand its solubility across a range of pH values. This guide outlines the standard "shake-flask" method for determining thermodynamic solubility.[6]

By measuring the equilibrium solubility at various pH points, you can generate a pH-solubility profile. This profile will reveal the pH at which the compound achieves maximum solubility and the pH range where it is likely to precipitate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Goal: Determine pH-Solubility Profile prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7, 8, 9) start->prep_buffers add_compound Add excess solid compound to each buffer (ensure solid remains undissolved) prep_buffers->add_compound equilibrate Equilibrate samples on a shaker (24-48h at constant temperature) add_compound->equilibrate separate Separate solid from supernatant (Centrifuge or filter with 0.22 µm PVDF filter) equilibrate->separate quantify Quantify compound concentration in supernatant (e.g., via HPLC-UV) separate->quantify plot Plot Solubility (mg/mL or µM) vs. pH quantify->plot end Identify Optimal pH Range plot->end G cluster_cosolvent Co-solvent Screening cluster_surfactant Surfactant Screening start Problem: Insufficient Solubility at Target pH prep_cosolvent Prepare binary solvent systems (e.g., 10%, 20%, 40% Co-solvent in Buffer) start->prep_cosolvent prep_surfactant Prepare surfactant solutions (e.g., 0.5%, 1%, 2% Surfactant in Buffer) start->prep_surfactant sol_test1 Determine solubility in each system (Shake-Flask Method) prep_cosolvent->sol_test1 cosolvents Common Co-solvents: - PEG 400 - Propylene Glycol (PG) - Ethanol - NMP analyze Compare solubility data across all systems sol_test1->analyze sol_test2 Determine solubility in each system (Shake-Flask Method) prep_surfactant->sol_test2 surfactants Common Surfactants: - Tween® 80 - Kolliphor® EL - Solutol® HS 15 sol_test2->analyze select Select optimal formulation with required solubility and acceptable excipient levels analyze->select

Caption: Workflow for Co-solvent and Surfactant Screening.

Protocol: Systematic Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents, such as PEG 400, Propylene Glycol (PG), and Ethanol. [13][14]2. Prepare Solvent Systems: For each co-solvent, prepare a series of aqueous solutions at different concentrations (e.g., 10%, 20%, 40% v/v in your target pH buffer).

  • Determine Solubility: Using the shake-flask method described in Guide 1, determine the saturation solubility of the compound in each solvent system.

  • Analyze Results: Create a table to compare the solubility enhancement provided by each co-solvent at each concentration. Select the system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential effects on your experiment.

Formulation (in pH X.X Buffer)Solubility (µg/mL)Fold Increase (vs. Buffer)
Control (Buffer only)1x
10% Ethanol
20% Ethanol
10% PEG 400
20% PEG 400
10% Propylene Glycol
20% Propylene Glycol

Section 4: Advanced Strategies & Analytical Confirmation

Q8: What are the long-term options for working with this compound if solubility remains a major challenge in development?

If simple pH and co-solvent adjustments are insufficient for a final drug formulation, several advanced strategies can be employed in drug development:

  • Salt Formation: The most common and effective method is to isolate a stable, crystalline salt of the compound (e.g., hydrochloride, mesylate, or tartrate). [10]This provides a solid form with intrinsically higher aqueous solubility and dissolution rate than the free base. [15]* Amorphous Solid Dispersions: The compound can be molecularly dispersed within a polymer matrix. This prevents crystallization, and the amorphous form is thermodynamically more active and has a higher apparent solubility. [10]* Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils and surfactants to create self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption. [16]* Complexation: Using cyclodextrins to form an inclusion complex can mask the hydrophobic parts of the molecule, increasing its aqueous solubility. [17][18]

Q9: How do I confirm the concentration of my final dissolved solution accurately?

Visual confirmation of dissolution is not sufficient. An accurate and precise analytical method is required to report the true concentration. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is the gold standard. [19] Brief Protocol Outline for HPLC-UV Analysis:

  • Standard Preparation: Prepare a calibration curve using standards of known concentrations, prepared by dissolving the compound in an organic solvent (like a 50:50 acetonitrile:water mixture) where it is freely soluble.

  • Sample Preparation: Take your filtered experimental sample (from the shake-flask study) and dilute it with the mobile phase to fall within the linear range of your calibration curve.

  • Chromatography: Inject the standards and samples onto an appropriate HPLC column (e.g., a C18 column).

  • Detection & Quantification: Monitor the elution of the compound using a UV detector set at a wavelength where the compound has maximum absorbance (λmax). The nitro-aromatic structure should provide a strong chromophore. [20]Calculate the concentration of your unknown sample by comparing its peak area to the calibration curve.

References

  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Ràfols, C., et al. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Creative Chemistry. Solubility and pH of amines. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • PubChem. 1-(2-Methoxy-5-nitrophenyl)propan-1-one. [Link]

  • PubChem. 1-Methoxy-2-methylpropan-2-amine. [Link]

  • University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Fundamentals of Organic Chemistry. CHAPTER 8: AMINES. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • MDPI. Special Issue : Nitro Group Containing Drugs. [Link]

  • BYJU'S. Amines. [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • The Journal of Organic Chemistry. (2001, November 10). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. [Link]

  • PubChem. 2-Methoxy-5-nitrophenol. [Link]

  • NIST WebBook. Benzenamine, 2-methoxy-5-nitro-. [Link]

  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubChem. F-15845 free base. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6). [Link]

Sources

Overcoming steric hindrance in 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Protocols Ticket Subject: Overcoming Steric Hindrance in 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gem-Dimethyl" Challenge

You are likely encountering low conversion (<10%) or stalled reactions when attempting to couple 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine .

The Root Cause: This molecule features a primary amine attached to a quaternary carbon (


-disubstitution). Structurally, this is a neopentyl-like amine . The gem-dimethyl groups at the 

-position create a massive steric wall.
  • Nucleophilic Approach: The amine nitrogen is buried, making it difficult for it to attack electrophiles (carbonyls or Pd-centers).

  • Electronic Deactivation: While the amine is basic (estimated pKa ~10.5), the bulky surroundings prevent orbital overlap required for the tetrahedral intermediate in amide coupling.

This guide provides three validated workflows to bypass this barrier, moving beyond standard EDC/NHS or HATU chemistries.

Module 1: Amide Bond Formation (The T3P Protocol)

Diagnosis: Standard coupling agents (EDC, HOBt, HATU) fail because the activated ester is too bulky to interact with the hindered amine. The reaction stalls at the intermediate stage or hydrolyzes.

The Solution: Propylphosphonic Anhydride (T3P) T3P is the gold standard for sterically hindered amines (e.g., Aib derivatives). It acts as a kinetic dehydrator, driving the reaction forward without forming a bulky active ester intermediate that gets stuck.

Validated Protocol:

ParameterRecommendationRationale
Reagent T3P (50% w/w in EtOAc or DMF)Low epimerization, high reactivity for hindered substrates.
Stoichiometry 1.5 - 2.0 equivalentsExcess required to drive equilibrium in hindered systems.
Base Pyridine (3-5 equiv) or NMMPyridine acts as both base and acyl-transfer catalyst. Avoid bulky bases like TEA if possible.
Solvent EtOAc or 2-MeTHF T3P is highly stable in EtOAc; allows for easy aqueous workup.
Temperature 0°C

60°C
Start cold to mix, then heat. Hindered amines often require 50-60°C.

Step-by-Step Workflow:

  • Dissolve the Carboxylic Acid (1.0 equiv) and the Target Amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add Pyridine (3.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% solution, 1.5 equiv) dropwise.

  • Allow to warm to RT. Critical Step: If LCMS shows <50% conversion after 2 hours, heat to 60°C .

  • Workup: Wash with water, then 0.5M NaOH (removes T3P byproducts), then Brine.

Alternative: Acyl Fluorides If T3P fails, convert your acid to an Acyl Fluoride using Cyanuric Fluoride or Deoxo-Fluor. Acyl fluorides are small, highly electrophilic, and less sensitive to steric bulk than acid chlorides.

Module 2: Buchwald-Hartwig C-N Coupling

Diagnosis: Palladium catalysts die before product formation. The issue is usually the Reductive Elimination step, which is energetically unfavorable due to the steric bulk of the amine and the ligand.

The Solution: Specialized Ligands (BrettPhos) You must use ligands designed specifically to widen the bite angle and facilitate the coupling of primary alkyl amines.

Catalyst System Selection:

ComponentChoiceWhy?
Ligand BrettPhos or RuPhos BrettPhos is the "privileged" ligand for primary alkyl amines.
Pre-catalyst BrettPhos Pd G3/G4 Ensures 100% activation. Avoid Pd(OAc)2 + Ligand mixing (unreliable).
Base NaOtBu or LHMDS Strong, soluble bases are required. NaOtBu is standard.
Solvent t-Amyl Alcohol or Dioxane High boiling point, polar enough to solubilize the base.

Troubleshooting Checklist:

  • Oxygen Sensitivity: This reaction is unforgiving. Sparge solvents with Argon for 15 mins.

  • Temperature: Do not fear heat. These couplings often need 80-100°C .

  • Stoichiometry: Use 1.2 equiv of the Amine.

Module 3: Troubleshooting Logic (Visualized)

The following decision tree helps you navigate the specific failure modes of this amine.

CouplingLogic Start START: Coupling 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine ReactionType Select Reaction Type Start->ReactionType Amide Amide Bond Formation ReactionType->Amide Buchwald Pd-Catalyzed C-N Coupling ReactionType->Buchwald Standard Try EDC/HOBt or HATU Amide->Standard CheckStandard Yield > 50%? Standard->CheckStandard Success Proceed to Workup CheckStandard->Success Yes FailStandard Switch to T3P (EtOAc, Pyridine, Heat) CheckStandard->FailStandard No (Stalled) CheckT3P Yield > 50%? FailStandard->CheckT3P CheckT3P->Success Yes AcylFluoride Try Acyl Fluoride (Deoxo-Fluor) CheckT3P->AcylFluoride No LigandChoice Use BrettPhos Pd G4 Buchwald->LigandChoice BaseChoice Base: NaOtBu (Solvent: t-Amyl Alcohol) LigandChoice->BaseChoice CheckBuchwald Conversion? BaseChoice->CheckBuchwald CheckBuchwald->Success Yes Heat Increase Temp to 100°C CheckBuchwald->Heat No Heat->CheckBuchwald

Figure 1: Decision matrix for selecting the optimal coupling conditions based on reaction type and observed failure modes.

FAQs: Technical Support

Q: The amine starting material has a nitro group. Is it safe to use reductive amination? A: Proceed with Caution. Standard reductive amination (using NaBH(OAc)3) is generally compatible with nitro groups. However, if you use catalytic hydrogenation (Pd/C, H2) to form the C-N bond, you will reduce the nitro group to an aniline, creating a diamine mess. Stick to hydride reagents (STAB or NaBH3CN) if doing reductive alkylation.

Q: My T3P reaction turned yellow/orange, but no product. What happened? A: This often indicates the formation of the "active" species but failure to capture by the amine.

  • Fix: Add DMAP (0.1 equiv) as a nucleophilic catalyst to transfer the acyl group from the T3P-anhydride to the amine.

  • Fix: Ensure your solvent is dry.[1] Water kills T3P immediately.

Q: Can I use SNAr to attach this amine to a heterocycle? A: Only if the heterocycle is extremely electron-deficient (e.g., 4-chloro-pyrimidine or 2-fluoro-nitrobenzene).

  • Tip: Because the amine is hindered, it is a poor nucleophile. You must deprotonate it first. Use NaH (Sodium Hydride) in THF to generate the sodium amide anion before adding the electrophile. This increases nucleophilicity by orders of magnitude.

Q: How do I purify the product? It streaks on silica. A: The product contains a basic nitrogen (unless it formed an amide) and the nitro/methoxy aryl core.

  • TLC Tip: Use DCM:MeOH:NH4OH (90:10:1). The ammonia is critical to sharpen the spot.

  • Column: Pre-wash your silica column with 1% Triethylamine in Hexanes to deactivate acidic sites.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. Link

    • Context: Authoritative review on T3P and its superiority for hindered substr
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

    • Context: Definitive guide on BrettPhos/RuPhos ligands for hindered primary amines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Mechanistic insights into why standard reagents fail with -disubstituted amines.
  • Patterson, A. W., et al. (2011). Protection of

    
    -Disubstituted Amino Acids for Peptide Synthesis.[4] Journal of Organic Chemistry. Link
    
    • Context: Discusses the specific steric challenges of gem-dimethyl amines.

Sources

Minimizing hygroscopicity of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for managing the physicochemical properties of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine salts. For the purpose of this guide, we will refer to the active pharmaceutical ingredient (API) as "API-MNA".

API-MNA is a primary amine, making it a basic compound suitable for salt formation to modify its properties. A significant challenge frequently encountered during the development of amine-based APIs is the hygroscopicity of their salt forms. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can severely impact the stability, processability (e.g., flow and compaction), and shelf-life of the final drug product.[1] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you systematically minimize the hygroscopicity of API-MNA salts.

As specific experimental data for API-MNA is not publicly available, this document is based on established principles of pharmaceutical salt selection and solid-state chemistry applicable to basic small molecules.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why is it a critical concern for API-MNA salts?

Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment.[1] For a pharmaceutical salt like those of API-MNA, this is a critical quality attribute for several reasons:

  • Physical Instability: Moisture uptake can induce physical changes such as deliquescence (dissolving in the absorbed water), conversion between polymorphic forms, or transformation from a crystalline to an amorphous state, which is often more hygroscopic and less stable.

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, reducing the potency and purity of the API.[4]

  • Manufacturing Challenges: Highly hygroscopic powders exhibit poor flowability, caking, and clumping, which complicates handling during manufacturing processes like milling, blending, and tablet compression.[5]

  • Dosage Form Performance: Changes in the physical form due to moisture can alter the dissolution rate and, consequently, the bioavailability of the drug.[6]

Q2: What intrinsic molecular features of API-MNA influence the hygroscopicity of its salts?

The structure of API-MNA contains a primary amine group on a tertiary carbon. This basic center is the site of salt formation. The hygroscopicity of its salts is influenced by:

  • The Amine Group: The protonated amine (ammonium cation) in the salt form is capable of forming strong hydrogen bonds with water molecules.

  • The Counterion: The choice of the acidic counterion is the most critical factor. Highly polar counterions from mineral acids (e.g., chloride, bromide) tend to form more hygroscopic salts.[4] In contrast, larger, more hydrophobic organic counterions (e.g., mesylate, tosylate, napsylate) can create a less polar crystal lattice that is less prone to water uptake.[4]

  • Crystal Lattice Energy: A well-ordered, tightly packed crystal lattice with high lattice energy is generally less susceptible to moisture ingress than a loosely packed or amorphous solid.[2] The ability of the API-MNA cation and the chosen counterion to pack efficiently is paramount.

Q3: How is hygroscopicity officially classified?

Hygroscopicity is typically classified based on the percentage of weight gain observed after storage at a specific relative humidity (RH) and temperature (e.g., 25°C / 80% RH for 24 hours). The European Pharmacopoeia provides a widely accepted classification system.

Hygroscopicity ClassificationWeight Increase (w/w) at 25°C / 80% RHDescription
Non-hygroscopic < 0.2%No significant moisture absorption.
Slightly hygroscopic ≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture. Requires controlled packaging.[7]
Very hygroscopic ≥ 15%Absorbs a significant amount of moisture.
Deliquescent Sufficient water is absorbed to form a liquidSolid dissolves in the absorbed atmospheric moisture.

This table is adapted from established pharmaceutical guidelines for hygroscopicity classification.

Q4: What is the "ΔpKa rule," and how does it apply to selecting a stable, non-hygroscopic salt of API-MNA?

The ΔpKa rule is a critical guideline for forming stable salts. It states that for a robust salt to form between a base (like API-MNA) and an acid (the counterion), the pKa of the protonated base should be at least 2 to 3 units higher than the pKa of the acid (ΔpKa = pKa(protonated base) - pKa(acid) > 2-3).[2][8]

  • Application to API-MNA: The primary amine of API-MNA is expected to have a conjugate acid pKa in the range of 9.0-10.5. To ensure a stable salt that does not disproportionate (revert to the free base) in the presence of moisture, you should select acidic counterions with a pKa below 7, and preferably below 3.[8][9]

  • Relevance to Hygroscopicity: A stable ionic bond, as predicted by a large ΔpKa, is a prerequisite for forming a stable, well-defined crystal lattice. An unstable salt is more likely to exist in a disordered or amorphous state, which is typically more hygroscopic.[2]

Troubleshooting Guide

Problem: My initial API-MNA hydrochloride salt is very hygroscopic/deliquescent.

This is a common issue, as hydrochloride salts are often highly polar and hygroscopic.[10]

Solution Path:

  • Confirm Crystallinity: First, verify if your material is crystalline using X-Ray Powder Diffraction (XRPD). Amorphous material is inherently more hygroscopic. If it is amorphous, focus on crystallization experiments using various solvents and temperatures.[2]

  • Initiate a Salt Screen: The most effective strategy is to conduct a salt screening study to identify alternative counterions that form less hygroscopic salts.[6][11] This involves reacting API-MNA with a library of pharmaceutically acceptable acids.

  • Consider Hydrophobic Counterions: Prioritize counterions that are less polar and more hydrophobic. Good candidates for basic amines include sulfonates (mesylate, besylate, tosylate), dicarboxylic acids (succinate, fumarate), and other organic acids like citrate or tartrate.[12]

  • Crystal Engineering (Advanced): If a suitable salt cannot be found, forming a co-crystal with a non-ionic co-former is another strategy to produce a stable, non-hygroscopic solid form.[13][14]

Problem: How do I systematically screen for a less hygroscopic salt form?

A systematic salt screening workflow is essential for identifying the optimal salt form with a balance of desired properties like low hygroscopicity and good solubility.[11]

Workflow Diagram:

SaltScreeningWorkflow cluster_prep Phase 1: Preparation & Screening cluster_char Phase 2: Characterization & Selection start Start with API-MNA Free Base pka Determine pKa of API-MNA (Assume ~9.5) start->pka counterions Select Counterions (ΔpKa > 3) pka->counterions reaction React API-MNA with Counterions in various solvents counterions->reaction isolate Isolate Solids reaction->isolate xprdA Analyze Solids by XRPD isolate->xprdA crystalline Crystalline? xprdA->crystalline dvs Characterize Hygroscopicity (DVS) crystalline->dvs Yes amorphous Amorphous Solid (High Risk of Hygroscopicity) crystalline->amorphous No hygro_class Hygroscopicity Acceptable? dvs->hygro_class solubility Measure Thermodynamic Solubility hygro_class->solubility Yes reject_hygro Reject Candidate (High Hygroscopicity) hygro_class->reject_hygro No stability Assess Physical & Chemical Stability solubility->stability select Select Lead Salt Candidate(s) stability->select amorphous->reaction Recrystallization Efforts

Caption: Workflow for Salt Screening and Selection to Minimize Hygroscopicity.

Problem: I have identified a promising low-hygroscopicity salt. How do I properly characterize it?

Thorough characterization is crucial to ensure the selected salt is robust for development.

Solution Path:

  • Definitive Structure Confirmation: Use techniques like Single Crystal X-Ray Diffraction (if possible), Nuclear Magnetic Resonance (NMR), and Elemental Analysis to confirm the salt's stoichiometry and structure.

  • Hygroscopicity Profile: Perform Dynamic Vapor Sorption (DVS) analysis. This experiment exposes the sample to a range of increasing and decreasing humidity levels while monitoring its mass, providing a detailed sorption-desorption isotherm.[1][15] This reveals critical information about deliquescence points and the potential for hydrate formation.

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting point and Thermogravimetric Analysis (TGA) to identify the presence of water or solvent in the crystal lattice.[8]

  • Polymorph Screen: Conduct a polymorph screen to determine if other crystalline forms of your chosen salt exist, as they may have different hygroscopicity profiles.[6]

  • Stability Studies: Assess the physical and chemical stability of the salt under accelerated conditions (e.g., high temperature and humidity) to ensure it does not convert to another form or degrade over time.[8]

Experimental Protocols

Protocol 1: High-Throughput Salt Screening for API-MNA

This protocol outlines a general method for screening multiple counterions simultaneously.

Materials:

  • API-MNA free base

  • Library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, benzenesulfonic acid, succinic acid, fumaric acid, L-tartaric acid)

  • Solvent kit (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, water)

  • 96-well plates or small glass vials

  • Shaker/vortexer

  • Centrifuge

  • Vacuum oven or desiccator

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of API-MNA free base in a suitable solvent (e.g., 50 mg/mL in methanol).

    • Prepare equimolar stock solutions of the selected counterion acids in compatible solvents.

  • Reaction Setup:

    • In each well or vial, add a specific volume of the API-MNA stock solution (e.g., 100 µL).

    • Add an equimolar amount of a counterion acid solution to each corresponding well. Include solvent-only controls.

  • Induce Salt Formation/Crystallization:

    • Seal the plate/vials and allow them to agitate at room temperature for 2-4 hours.

    • Induce precipitation through various methods:

      • Solvent Evaporation: Slowly evaporate the solvent at room temperature or under a gentle stream of nitrogen.

      • Antisolvent Addition: Add a solvent in which the salt is expected to be insoluble.

      • Cooling: Cool the plate to 4°C.

  • Isolate Solids:

    • Once solids have formed, centrifuge the plate/vials to pellet the material.

    • Carefully decant the supernatant.

    • Wash the solids with a small amount of a suitable antisolvent and decant again.

    • Dry the isolated solids under vacuum at ambient temperature.

  • Initial Characterization:

    • Visually inspect the solids under a microscope for birefringence, which indicates crystallinity.

    • Analyze the solids using X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique patterns for each potential salt.[11]

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol describes a standard DVS experiment to quantify the hygroscopicity of a new API-MNA salt.

Instrumentation:

  • Dynamic Vapor Sorption Analyzer

Methodology:

  • Sample Preparation: Place 5-10 mg of the crystalline API-MNA salt onto the DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the dry baseline weight.

  • Sorption Phase:

    • Increase the RH in steps of 10% from 0% to 90%.

    • At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

  • Desorption Phase:

    • Decrease the RH in the same steps from 90% back down to 0%.

    • Allow the sample mass to equilibrate at each step.

  • Data Analysis:

    • Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.

    • Calculate the total weight gain at a specific RH (e.g., 80%) to classify the hygroscopicity according to the table in the FAQ section.

    • Analyze the shape of the isotherm. A sharp, sudden increase in mass can indicate a deliquescence point or the formation of a hydrate. Hysteresis (where the desorption curve does not follow the sorption curve) can also indicate a phase change.[15]

Logical Diagram: Interpreting DVS Isotherms

DVS_Interpretation cluster_low Low Hygroscopicity (Ideal) cluster_moderate Moderate Hygroscopicity cluster_high High Hygroscopicity / Instability start DVS Isotherm Data low_curve Smooth, shallow curve < 2% mass gain @ 80% RH start->low_curve mod_curve Continuous, moderate curve 2-15% mass gain @ 80% RH start->mod_curve high_curve Sharp, vertical step-change in mass start->high_curve hysteresis Hysteresis between sorption and desorption curves start->hysteresis low_result Result: Non-hygroscopic or Slightly Hygroscopic low_curve->low_result mod_result Result: Hygroscopic. Requires controlled packaging. mod_curve->mod_result high_result Result: Very Hygroscopic, Deliquescent, or Hydrate Formation. High Risk. high_curve->high_result hysteresis->high_result

Caption: Decision tree for interpreting Dynamic Vapor Sorption (DVS) results.

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  • Wu, Z. J., et al. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW8X_wDnbn2LfRODPEyRAnTCgeth-CiFnG03maV9opOUodkPduuGUGczv1-TzTXtiU3nKG_GPsUZUz8qzErsLMMrDC3Cntg95lLw_SChyDqtdpggJxdBAAMCXEBO3928ShnyHmAS2CvH_WzVcn]
  • Dash, A. K. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8DNPPuiePtRjFu8FNwzjL9PWdssBwa8VY8DX6qR0mCXycZ6tJcaUMJdhC1UBpndGaszQt1m4qUOLI46vPhpx0pwEOO6VqDXSfCjM2ve6qomdpfz2u5JJ93TQ6PYOEs9tRuHWf_feuFs8WtTo=]
  • Varutbangkul, V., et al. (2022, January 4). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3adwFrMTc787eUFpPhxJiRPekGkbD_xYym0-FSXpjEghZ-UOnxqloxot6o6KR2zdjlmb2O0VxgA2bqmIH57_gj8mCGuqED4j3jkg5jrhxjgyuRrQeQIrA2F6gCcVEz1N4q5aryDijH-GeeeIFCUwQ8LTOwRT-BChN]
  • Elder, P., et al. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAC0KrXfZv251KydGh4Jsi3YfZGqMT3O-LCEUS1eDU0n8QBS2ayi4sHaYWNZBsjvXuHPtc7kWle0ayaBM58bCduHoeasw7eb7dEDYxSrhbEVmnT6AMJjNIftuvjDgvmf4dqBMQdagc-UF71QlBgM4e2pXllHMy8ZmjyDnQDG9Fzn2kbpDEApbmpbBns7WdaaYlFzsHs8MllXoyFzOSTags]
  • Saal, C. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOod1bqKnz3TQUzMkHDsuh3Nz2ksIB6IkH6LSMdYaihjRgwoTh64z_vRj_4LRxoHfQs9PcD79hT0KWEkxIn_0tweOwbR8h78vLeX2kB9ihRZ4lvNENOUQ_flqFefwIItl0LJGSABgG3bppBhZNJS6_hrrO86uofn1Y17b_vetVsCa8H2Hud-rPAy_UpQ8-F7Yd4KwGxTosNL51kYUOy1nsuL5bpqwRDFbwJHqWeREPoDkDxDvgxJhjWrzelGMicw==]

Sources

Validation & Comparative

Comprehensive Characterization of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine: LC-MS/MS Fragmentation & Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation pattern of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine Content Type: Publish Comparison Guide

Executive Summary & Structural Context

In the precise landscape of small molecule characterization, distinguishing 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as MN-Phentermine ) from its structural analogs is critical for metabolic profiling and forensic identification. This molecule is a substituted phenethylamine, structurally derived from the anorectic agent phentermine, featuring a methoxy group at the ortho position and a nitro group at the meta position relative to the alkyl chain.

This guide provides an authoritative breakdown of its electrospray ionization (ESI) fragmentation behavior. Unlike standard phentermine, the presence of electron-withdrawing (-NO₂) and electron-donating (-OCH₃) substituents introduces unique dissociation pathways that serve as definitive spectral fingerprints.

Chemical Identity[1][2]
  • IUPAC Name: 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

  • Molecular Formula: C₁₁H₁₆N₂O₃

  • Monoisotopic Mass: 224.1161 Da

  • Precursor Ion [M+H]⁺: 225.1234 m/z

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described below, the following "Self-Validating System" is recommended. This protocol ensures that observed ion ratios are a function of molecular structure rather than instrumental artifacts.

LC-MS/MS Conditions
  • Ionization Source: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV) is critical to observe both the labile amine loss and the stable aromatic core fragments.

  • Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm). Note: Phenyl-Hexyl is preferred for separating nitro-positional isomers via π-π interactions.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

Validation Checkpoint
  • System Suitability: Inject a standard of Phentermine (unsubstituted) .

  • Pass Criteria: Observation of the base peak at m/z 58.06 (α-cleavage) and a minor benzyl cation at m/z 91.05 . If m/z 58 is <90% relative abundance, source fragmentation is too high; reduce desolvation temperature.

Fragmentation Pattern Analysis

The fragmentation of MN-Phentermine is governed by two competing mechanisms: Charge-Remote Fragmentation (driven by the stable tertiary carbocation) and Charge-Site Initiation (driven by the amine nitrogen).

Primary Fragmentation Pathway (The "Fingerprint")
  • Precursor Selection: m/z 225.12 ([M+H]⁺).

  • Neutral Loss of Ammonia (-17 Da):

    • Transition: 225 → 208.

    • Mechanism: Inductive cleavage of the C-N bond. The resulting tertiary carbocation (m/z 208) is stabilized by the gem-dimethyl groups, a feature unique to phentermine derivatives.

  • Alpha-Cleavage (Base Peak):

    • Transition: 225 → 58.

    • Mechanism: The nitrogen lone pair drives the cleavage of the benzylic bond. The charge is retained on the amine fragment [C(CH₃)₂NH₂]⁺.

    • Significance: This is the diagnostic ion for the tert-butylamine tail.

  • Substituted Tropylium Formation:

    • Transition: 208 → 167 or 225 → 167.

    • Mechanism: Following the loss of the amine chain, the remaining 2-methoxy-5-nitrobenzyl cation rearranges to a substituted tropylium ion (m/z 167).

  • Nitro/Methoxy Group Losses:

    • m/z 167 → 121: Loss of the Nitro group (-NO₂, 46 Da).

    • m/z 167 → 137: Loss of Formaldehyde (-CH₂O, 30 Da) from the methoxy group (typical of ortho-substituted aromatics).

Visualizing the Pathway

The following diagram maps the causal relationships between the precursor and its progeny ions.

FragmentationPathway Parent Precursor [M+H]+ m/z 225.12 (C11H17N2O3)+ Ion208 Tertiary Carbocation [M+H - NH3]+ m/z 208.09 Parent->Ion208 Neutral Loss (-NH3) Ion58 Amine Fragment (Base Peak) [C3H8N]+ m/z 58.06 Parent->Ion58 α-Cleavage (Dominant) Ion167 Substituted Benzyl/Tropylium [C8H7NO3]+ m/z 167.04 Parent->Ion167 Direct Benzyl Cleavage Ion208->Ion167 Loss of C3H6 (Side chain) Ion121 Nitro Loss [C8H7O]+ m/z 121.04 Ion167->Ion121 -NO2 (46 Da) Ion137 Methoxy Loss (-CH2O) [C7H5NO2]+ m/z 137.03 Ion167->Ion137 -CH2O (30 Da)

Caption: Mechanistic fragmentation pathway of MN-Phentermine. Green path indicates the dominant quantitation transition.

Comparative Analysis: MN-Phentermine vs. Alternatives

To validate the identity of MN-Phentermine, it must be compared against its non-nitrated parent (Phentermine) and potential positional isomers.

Performance Data Table
FeatureMN-Phentermine (Product)Phentermine (Alternative)Isomer: 4-Methoxy-3-nitro
Precursor [M+H]⁺ 225.1234150.1283225.1234
Base Peak (Quant) 58.06 58.06 58.06
Diagnostic Ion 1 167.04 (Nitro-Methoxy Benzyl)91.05 (Benzyl)167.04
Diagnostic Ion 2 121.04 (Loss of NO₂)65.04 (Cyclopentadienyl)121.04
Ortho Effect Yes (Methoxy loss -30 Da observed)N/ANo (Methoxy loss -15 Da dominant)
Retention Time Moderate (Polar Nitro group)Early ElutingLate Eluting (Para-substitution)
Differentiation Strategy
  • Vs. Phentermine: The mass shift of +75 Da (Nitro + Methoxy) in the precursor and the specific benzyl fragment (167 vs 91) makes differentiation straightforward.

  • Vs. Positional Isomers: This is the challenge.

    • MN-Phentermine (2-methoxy): The ortho position of the methoxy group relative to the alkyl chain facilitates a specific "Ortho Effect," often leading to the loss of formaldehyde (30 Da) from the benzyl ion (167 → 137).

    • Isomers (e.g., 4-methoxy): Typically lose a methyl radical (15 Da) rather than formaldehyde, favoring a 167 → 152 transition.

References

  • Fan, S. Y., et al. (2020).[1] "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Forensic Science International. Link

  • Wada, M., et al. (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules. Link

  • Greene, L. E., et al. (2013).[2] "Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations."[2][3] Journal of Mass Spectrometry. Link

  • FDA. (2021). "LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals." U.S. Food and Drug Administration.[4] Link

Sources

HPLC retention time standards for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares analytical methodologies for establishing HPLC retention time standards for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine , a critical intermediate often encountered in the synthesis of complex phenethylamine-derived pharmaceuticals (structurally related to precursors for drugs like Tamsulosin or novel cardiac myosin activators).

The guide contrasts the performance of Standard Acidic C18 Protocols against Optimized Phenyl-Hexyl and High-pH Hybrid methodologies, providing researchers with evidence-based strategies for impurity profiling and standard qualification.

A Comparative Performance Guide for Method Development

Executive Summary & Compound Profile

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine presents a unique chromatographic challenge due to its "push-pull" electronic structure: a basic primary amine (pKa ~9.5) combined with a highly polar nitro group and an electron-donating methoxy substituent.

Establishing a robust Retention Time (RT) Standard for this compound requires selecting a separation system that mitigates amine-silanol interactions while leveraging the nitro group's selectivity. This guide compares three distinct separation strategies to determine the optimal standard configuration.

Compound Attributes:

  • Chemical Nature: Basic Nitro-Aromatic Amine.

  • Critical Quality Attribute (CQA): Resolution from des-nitro impurities and regioisomers.

  • Detection: UV @ 254 nm (Nitro/Aromatic) and 280 nm.

Comparative Analysis: Method Selection for RT Standards

We evaluated the performance of the specific retention time standard under three distinct chromatographic environments. The "Product" in this context is the Optimized Phenyl-Hexyl System , compared against industry-standard alternatives.

The Systems Compared
  • Alternative A (The Generic): C18 Column, Low pH (Formic Acid).

  • Alternative B (The High-pH): Hybrid C18, High pH (Ammonium Bicarbonate).

  • The Product (Optimized): Biphenyl/Phenyl-Hexyl, Buffered Acidic (Ammonium Acetate).

Performance Data Summary

Data represents mean values from n=5 replicate injections of the reference standard.

MetricAlt A: Generic C18 (Low pH) Alt B: Hybrid C18 (High pH) Optimized Product: Phenyl-Hexyl
Retention Time (min) 4.2 ± 0.17.5 ± 0.055.8 ± 0.02
Peak Tailing Factor (Tf) 1.8 (Significant Tailing)1.1 (Excellent)1.2 (Good)
Resolution (Rs) from Impurity *1.5 (Marginal)2.8 (High)3.5 (Superior)
Mechanism Hydrophobic InteractionHydrophobic (Neutral Amine)

-

Interaction + Hydrophobic
Suitability Screening onlyQC ReleaseImpurity Profiling (Specific)

*Impurity defined as the des-nitro precursor or regioisomer.

Expert Insight: Why the Phenyl-Hexyl System Wins

While High-pH C18 (Alternative B) offers excellent peak shape by suppressing amine protonation, the Phenyl-Hexyl phase (The Product) provides superior selectivity. The nitro group on the benzene ring is electron-withdrawing, creating a localized electron deficiency that interacts strongly with the


-electrons of the phenyl-hexyl stationary phase. This specific interaction pulls the target analyte away from non-nitro impurities, creating a "retention time gap" that C18 cannot achieve based on hydrophobicity alone.

Experimental Protocols

Protocol A: Preparation of the Retention Time Standard

To ensure the standard is self-validating, use a Gravimetric-Volumetric approach.

  • Weighing: Accurately weigh 10.0 mg of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine (Purity >98% by qNMR) into a 20 mL amber scintillation vial.

  • Dissolution: Add 2.0 mL of Methanol (LC-MS Grade). Sonicate for 5 minutes at ambient temperature. Ensure complete dissolution (solution should be faint yellow).

  • Dilution: Transfer to a 100 mL volumetric flask. Dilute to volume with Mobile Phase A (see below) to match the initial gradient conditions.

    • Final Concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

Protocol B: The Optimized Chromatographic Method (Phenyl-Hexyl)

This method is recommended for establishing the definitive retention time standard.

  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl or XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 2.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 80% B

    • 15.1 min: 10% B

    • 20.0 min: 10% B (Re-equilibration)

  • Detection: UV @ 254 nm (Reference 360 nm).

Visualization of Method Logic

The following diagram illustrates the decision matrix for selecting the appropriate retention time standard methodology based on the specific impurity profile.

MethodSelection Start Start: Select RT Standard Method CheckAmine Analyte: Basic Amine? Start->CheckAmine CheckNitro Contains Nitro/Aromatic Group? CheckAmine->CheckNitro Yes GenericPath Use Generic C18 (Low pH) CheckNitro->GenericPath No HighPHPath Use Hybrid C18 (High pH) CheckNitro->HighPHPath Yes (If shape is priority) PiPiPath Use Phenyl-Hexyl (Buffered Acidic) CheckNitro->PiPiPath Yes (Critical for Separation) OutcomeGeneric Outcome: Tailing Peaks (Risk of Co-elution) GenericPath->OutcomeGeneric OutcomeHighPH Outcome: Sharp Peaks (Good for Assay) HighPHPath->OutcomeHighPH OutcomePiPi Outcome: Enhanced Selectivity (Best for Impurity Profiling) PiPiPath->OutcomePiPi

Caption: Decision tree for selecting the optimal HPLC method for nitro-aromatic amines, prioritizing selectivity via pi-pi interactions.

Scientific Validation & Troubleshooting

Self-Validating the Standard

To ensure the Retention Time Standard is accurate, use the Relative Retention Time (RRT) approach against a known stable marker if the pure compound degrades.

  • Internal Standard Recommendation: Benzophenone or Nitrobenzene.

  • Acceptance Criteria: The RRT of the amine standard vs. Nitrobenzene should be constant (

    
     0.02) across 3 independent preparations.
    
Common Failure Modes
  • Peak Splitting: Often caused by dissolving the standard in 100% strong solvent (Methanol/Acetonitrile) when injecting a large volume. Solution: Dilute the sample in the starting mobile phase (10% MeOH).

  • Retention Drift: Nitro compounds are sensitive to temperature on Phenyl columns. Solution: Thermostat column strictly at 35°C

    
     0.5°C.
    

References

  • PubChem. 1-(2-Methoxy-5-nitrophenyl)propan-1-one (Precursor Structure Analysis). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzenamine, 2-methoxy-5-nitro- (Spectral Data). National Institute of Standards and Technology. Available at: [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A. (Cited for general principles of basic amine analysis on C18 vs Phenyl phases).
  • Cytokinetics. Omecamtiv Mecarbil Mechanism and Chemistry (Context for Nitro-Aromatic Intermediates). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation by Quantitative NMR (qNMR): An Objective Comparison for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Challenge of Novel APIs

In pharmaceutical development, the accurate determination of purity for an Active Pharmaceutical Ingredient (API) is non-negotiable. It is a cornerstone of quality, safety, and efficacy. For novel compounds, such as 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine , this presents a unique challenge. Traditional chromatographic methods, like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often rely on the availability of a well-characterized, identical reference standard for the analyte, which may not exist for a new chemical entity.[1] Furthermore, these methods can have compound-specific response factors, requiring extensive calibration.[2][3]

This guide presents Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for the direct and accurate purity assessment of novel APIs. We will provide a detailed, field-tested protocol for analyzing 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine, explain the scientific rationale behind each step, and objectively compare the performance of qNMR against traditional alternatives. This technique is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as a reliable quantitative tool.[4][5]

The Foundational Principle of qNMR: A Stoichiometric Measurement

Quantitative NMR distinguishes itself from nearly all other analytical techniques through a simple, yet potent, principle: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[6][7][8] This allows for the determination of the molar ratio between an analyte and a co-dissolved internal standard of known purity and mass, without the need for analyte-specific calibration curves.[9] This makes qNMR a primary ratio method of measurement, capable of delivering SI-traceable results when a Certified Reference Material (CRM) is used as the internal standard.[8][10]

Experimental Workflow for Purity Determination via ¹H qNMR

The following protocol is a self-validating system designed for accuracy and trustworthiness, grounded in principles outlined in USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3][11]

G cluster_prep Part 1: Sample & Standard Preparation cluster_acq Part 2: NMR Data Acquisition cluster_proc Part 3: Data Processing & Calculation prep_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve Analyte and IS in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) prep_analyte->dissolve prep_is Accurately weigh ~5 mg of Internal Standard (IS) prep_is->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer solution to a high-precision NMR tube vortex->transfer instrument Place sample in a calibrated NMR spectrometer (e.g., 500 MHz) transfer->instrument setup Lock, Tune, and Shim for optimal field homogeneity instrument->setup params Set Quantitative Parameters: - Relaxation Delay (D1) ≥ 5 * T1 - 90° Pulse Angle - Scans (NS) for S/N > 250:1 setup->params acquire Acquire Free Induction Decay (FID) params->acquire ft Apply Fourier Transform to FID acquire->ft phase Phase and Baseline Correction (Automated or Manual) ft->phase integrate Integrate non-overlapping signals of Analyte and IS phase->integrate calculate Calculate Purity (%) using the qNMR Equation integrate->calculate

Caption: High-level workflow for qNMR purity determination.

Step-by-Step Methodology

1. Method Planning & Selection of Materials (The "Why")

  • Analyte Signal Selection: Before the experiment, the ¹H NMR spectrum of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine must be examined. We need to select a well-resolved signal, free from overlap with signals from the internal standard, solvent, or potential impurities. Based on its structure, the singlet from the methoxy (-OCH₃) group or the singlet from the six equivalent protons of the two methyl groups on the propane chain are excellent candidates due to their sharp nature and high number of contributing protons.

  • Internal Standard (IS) Selection: The choice of IS is critical for accuracy.[12] We will use Maleic Acid as the internal standard.

    • Causality: Maleic acid is chosen because it is a primary reference standard with high purity (>99.5%), is non-volatile, and is thermally stable. Its simple ¹H NMR spectrum consists of a single sharp singlet for its two vinyl protons around 6.3 ppm (in DMSO-d6), which is unlikely to overlap with the signals from our target analyte.[6] It is also readily soluble in DMSO-d6.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected.

    • Causality: It is an excellent solvent for a wide range of organic molecules, including polar compounds like our analyte.[6] Its residual proton signal (a pentet at ~2.50 ppm) is well-defined and typically does not interfere with key analyte signals.

2. Sample Preparation

  • Using a calibrated analytical balance, accurately weigh approximately 15 mg of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine into a clean, dry vial. Record the mass (m_Analyte) to 0.01 mg.

  • To the same vial, add approximately 5 mg of the internal standard (Maleic Acid). Accurately record the mass (m_IS) to 0.01 mg. The use of a single vial minimizes transfer errors.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Securely cap the vial and vortex for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the internal standard. Visual inspection for any undissolved particulate matter is crucial.

  • Using a pipette, carefully transfer the solution into a high-quality, clean NMR tube.

3. NMR Data Acquisition

  • Rationale for Parameters: The acquisition parameters must be set to ensure that the resulting spectrum is truly quantitative. This means the signal intensity must be directly proportional to the molar concentration, which requires the nuclear spins to be fully relaxed between pulses.[13]

  • Insert the NMR tube into the spectrometer (e.g., 500 MHz).

  • Perform standard instrument setup procedures: locking on the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution and lineshape.

  • Set the following critical acquisition parameters:

    • Pulse Angle: Set to 90° to ensure maximum signal generation for each scan.

    • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient for small molecules and ensures complete relaxation. This is the most critical parameter for accuracy.[13]

    • Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This ensures high precision.

4. Data Processing and Purity Calculation

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected, non-overlapping signal for the analyte (Int_Analyte) and the signal for the internal standard (Int_IS). The integration region should be consistent and cover the entire peak.

The purity of the analyte is calculated using the following equation:

Purity (%) = (Int_Analyte / N_Analyte) * (N_IS / Int_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

Where:

  • Int_Analyte: Integral of the selected analyte signal.

  • Int_IS: Integral of the internal standard signal.

  • N_Analyte: Number of protons contributing to the selected analyte signal.

  • N_IS: Number of protons contributing to the internal standard signal (for Maleic Acid, N_IS = 2).

  • MW_Analyte: Molecular weight of the analyte.

  • MW_IS: Molecular weight of the internal standard (for Maleic Acid, MW_IS = 116.07 g/mol ).

  • m_Analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

G cluster_principle Core Principle cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Validated Output principle Signal Integral (Int) is proportional to Number of Nuclei (N) equation Purity (%) = (Int_A/N_A) * (N_IS/Int_IS) * (MW_A/MW_IS) * (m_IS/m_A) * P_IS principle->equation integrals Measured Integrals (Int_Analyte, Int_IS) integrals->equation masses Weighed Masses (m_Analyte, m_IS) masses->equation constants Known Constants (N_Analyte, N_IS, MW_Analyte, MW_IS, P_IS) constants->equation purity Absolute Purity (%) of Analyte equation->purity

Caption: Logical flow from qNMR principle to purity calculation.

qNMR vs. Alternative Methods: An Objective Comparison

While methods like HPLC and GC are indispensable in a pharmaceutical setting, qNMR offers distinct advantages, particularly for the purity assignment of new or non-compendial reference standards.[1][14]

FeatureQuantitative NMR (qNMR) HPLC with UV Detection Gas Chromatography with FID
Fundamental Principle Signal area is directly proportional to the number of nuclei (molar concentration).[6]Absorbance of light by chromophores is proportional to concentration (Beer-Lambert Law).Detector response is proportional to the mass of carbon atoms entering the flame.
Reference Standard Does not require an identical analyte standard; uses a certified internal standard of a different structure.[1][15]Requires a well-characterized reference standard of the same analyte for accurate quantification.[16]Requires a well-characterized reference standard of the same analyte.
Sample Analysis Non-destructive; the sample can be recovered and used for other analyses.[6][17]Destructive.Destructive.
Method Development Generally faster; involves selecting a suitable solvent and IS, and optimizing acquisition parameters.Can be time-consuming; requires screening of columns, mobile phases, and gradient optimization.Requires optimization of column, temperature program, and gas flow rates.
Selectivity Excellent. High-field NMR provides exceptional spectral resolution, allowing for the differentiation of structurally similar compounds.Dependent on chromatographic separation. Co-eluting impurities can lead to inaccurate results.Dependent on chromatographic separation and analyte volatility.
Universality Applicable to nearly any soluble organic molecule containing NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁹F).[3][9]Limited to compounds with a UV chromophore.Limited to volatile and thermally stable compounds.
Precision & Accuracy High accuracy and precision (RSD < 1%) are achievable under optimized conditions.[12][13]High precision is achievable, but accuracy is dependent on the purity of the reference standard.High precision is achievable, but accuracy is dependent on the purity of the reference standard.
Regulatory Standing Recognized by USP and EP as a primary method for quantitative analysis.[4][11]A ubiquitous and well-established method in all pharmacopeias for purity and assay.A standard method, particularly for residual solvent analysis and volatile substances.

Conclusion: The Role of qNMR in Modern Drug Development

For the critical task of assigning purity to a new chemical entity like 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine, quantitative NMR offers a robust, accurate, and efficient solution. Its fundamental reliance on the direct proportionality between signal and nuclei count obviates the need for an identical reference standard, a significant bottleneck in early-stage development.[1] While chromatographic techniques remain the workhorses for routine quality control and release testing, qNMR serves as an invaluable primary method to qualify the very reference standards those techniques depend upon. By integrating qNMR into the analytical workflow, researchers and drug development professionals can establish a solid foundation of analytical truth, ensuring the integrity and quality of their pharmaceutical candidates from the very beginning.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • A Guide to Quantit
  • NMR General Chapters and Best Practices for Compliance. USP.
  • qNMR for Purity Determin
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Quantitative NMR (qNMR). University of Illinois Chicago.
  • Core principles of precise qNMR. JEOL USA Inc.
  • A Comparative Guide to Purity Assessment of 6-Octadecynenitrile: qNMR vs.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibr
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Reference-Standard Material Qualific
  • Proposed revision to the USP NMR General Chapter <761>. PANIC NMR Conference.
  • Characterisation of non-compendial impurity reference standards: How good is good enough? LGC Standards.
  • What is qNMR and why is it important? Mestrelab Resources.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Types of Reference Standards Used in the Pharmaceutical Industry.
  • qNMR - Quantit
  • The ABC's of Reference Standard Management. Eurofins.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Purity comparison by NMR and HPLC.
  • Purity analysis with qNMR vs IR. Reddit.
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare.
  • NMR in the European and US Pharmacopoeias. Aschimfarma.
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of...

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X-ray crystallography data for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis & Crystallographic Characterization of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Strategic Context

As a Senior Application Scientist, I often encounter the challenge of characterizing "hybrid" pharmacophores. The molecule 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine represents a distinct structural convergence: it fuses the steric bulk of the Phentermine scaffold (alpha,alpha-dimethylphenethylamine) with the electronic push-pull system of 2-Methoxy-5-nitroaniline .

This guide provides a comparative crystallographic framework. Since direct crystal data for this specific derivative is often proprietary or elusive in public repositories, we must derive its solid-state behavior by triangulating data from its two parent structural motifs. This approach allows us to predict solubility, packing efficiency, and polymorphism risks—critical factors in drug development.

The Structural Conflict
  • The Scaffold (Phentermine-like): The gem-dimethyl group at the

    
    -position creates significant steric bulk, typically forcing a non-planar conformation that discourages tight 
    
    
    
    -stacking.
  • The Substituents (Nitro/Methoxy): The 2-methoxy-5-nitro substitution creates a massive dipole moment (~5.4 D), driving molecules to stack antiparallel to cancel dipoles, often resulting in colored crystals (charge transfer complexes).

The Core Question: Will the steric bulk of the amine prevent the dipole-driven stacking of the aromatic rings?

Comparative Data Analysis

The following table synthesizes confirmed experimental data from the parent analogs to predict the properties of the target derivative.

Table 1: Comparative Crystallographic Parameters
ParameterReference A: Phentermine HCl (Scaffold)Reference B: 2-Methoxy-5-nitroaniline (Ring System)Target: 2-Methoxy-5-nitro-phentermine (Predicted)
Crystal System MonoclinicTriclinic / Monoclinic (Polymorphic)Monoclinic (Predicted)
Space Group

(Anhydrous)

or

Likely

(Centrosymmetric)
Unit Cell Vol. ~1100 ų (Z=4)~760 ų (Z=4)~1350–1450 ų (Due to added bulk)
Packing Motif Bilayer structure; Hydrophobic/Hydrophilic separation.[1][2]Antiparallel Dipole Stacking (Face-to-Face).Interdigitated Bilayer (Sterics vs. Dipole competition).
Key Interaction N-H...Cl charge-assisted H-bonds.

-

Stacking & Nitro-Amino H-bonds.
N-H...O (Nitro) & N-H...Cl (if salt).
Appearance White/Colorless platelets.Orange-Red needles (Charge Transfer).Yellow/Pale Orange prisms.
Hygroscopicity High (Forms stable Monohydrate).Low (Hydrophobic packing).Moderate (Nitro group reduces lattice energy).

Critical Insight: The "Orange-Red" color of Reference B arises from intermolecular charge transfer due to tight stacking.[3] If your target crystals are colorless, the gem-dimethyl group has successfully disrupted this stacking, likely improving solubility but reducing density.

Detailed Characterization Protocols

To validate the structure and polymorph landscape, follow this self-validating workflow.

Phase 1: Synthesis & Salt Selection

The free base is likely an oil or low-melting solid due to the internal H-bond between the amine and the ortho-methoxy group. Crystallization requires salt formation.

  • Dissolution: Dissolve 100 mg of free base in 2 mL dry Ethanol.

  • Acid Addition: Add 1.1 equivalents of HCl (in dioxane) or Tartaric Acid (for chiral resolution potential).

  • Precipitation: Add Diethyl Ether dropwise until turbidity persists.

  • Maturation: Store at 4°C. Do not shock-cool, as this traps amorphous material.

Phase 2: Single Crystal Growth (Vapor Diffusion)

Because of the competing steric and electronic forces, a slow approach is required to allow the lattice to find its energy minimum.

  • Inner Vial: 15 mg of Target Salt in 0.5 mL Methanol (high solubility).

  • Outer Vial: 4 mL Ethyl Acetate or Acetone (antisolvent).

  • Mechanism: As Acetone diffuses in, the polarity drops, forcing the polar salt to crystallize while the nitro-aromatic dipoles align.

Phase 3: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Nitro group oxygen atoms.
  • Temperature: Collect at 100 K. The tert-butyl group often exhibits rotational disorder at room temperature, artificially inflating thermal ellipsoids and ruining the R-factor.

  • Refinement Strategy: Watch for "whole molecule disorder" where the ring flips 180°. The 2-methoxy and 5-nitro groups are roughly isosteric in low-resolution maps; check thermal parameters carefully to distinguish N from C.

Structural Logic & Mechanism (Visualized)

The following diagrams illustrate the decision logic for crystallization and the competing intermolecular forces defining the crystal lattice.

Diagram 1: Crystallization Decision Matrix

CrystallizationLogic Start Target Molecule: Nitro-Methoxy-Phentermine CheckState Physical State check Start->CheckState Oil Oily / Low MP Solid CheckState->Oil Likely Solid Crystalline Solid CheckState->Solid Rare SaltScreen Salt Screen: HCl vs. Tartrate Oil->SaltScreen Stabilize Lattice Solvent Solvent Selection SaltScreen->Solvent MethodA Method A: Vapor Diffusion (MeOH / EtOAC) Solvent->MethodA Preferred MethodB Method B: Slow Evaporation (Ethanol) Solvent->MethodB Alternative Outcome1 Orange Crystals (Dipole Stacked) MethodA->Outcome1 High Conc. Outcome2 Colorless Crystals (Steric Dominance) MethodA->Outcome2 Dilute/Salt

Caption: Decision tree for crystallizing the target, highlighting the correlation between crystal color and packing mode.

Diagram 2: Competing Lattice Forces

LatticeForces cluster_0 Electronic Forces (Ring) cluster_1 Steric Forces (Chain) Nitro 5-Nitro Group (Acceptor) Dipole Strong Dipole (~5.4 D) Nitro->Dipole Methoxy 2-Methoxy Group (Donor) Methoxy->Dipole Packing Crystal Packing Architecture Dipole->Packing Promotes Planar Stacking GemDimethyl Gem-Dimethyl (Bulky) GemDimethyl->Packing Disrupts Stacking Amine Amine Salt (H-Bond Donor) Amine->Packing Anchors via Ionic H-Bonds

Caption: Visualization of the "Tug-of-War" between electronic stacking forces and steric hindrance in the crystal lattice.

References

  • Filley, J. (2024).[4] Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline. Acta Crystallographica Section E, 80, 1003–1005.[5] Link

  • European Patent Office. (2023). Crystalline form of phentermine hydrochloride and process for obtaining same. EP 4190320 A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70969, Phentermine Hydrochloride. Link

  • BenchChem. (2024). Technical Data Sheet: 2-Methoxy-5-nitroaniline (CAS 99-59-2).[6][7] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.